Labuxtinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1426449-01-5 |
|---|---|
Molecular Formula |
C20H16FN5O2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[5-[5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16FN5O2/c1-11-5-6-12(18-24-20(28-25-18)13-9-14(13)21)8-15(11)23-19(27)16-10-22-17-4-2-3-7-26(16)17/h2-8,10,13-14H,9H2,1H3,(H,23,27)/t13-,14-/m0/s1 |
InChI Key |
RHNJOZCVGSBEAG-KBPBESRZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Labuxtinib: A Novel Dual Switch-Control Kinase Inhibitor for the Treatment of Gastrointestinal Stromal Tumors (GIST)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document describes the mechanism of action of a hypothetical next-generation tyrosine kinase inhibitor, "Labuxtinib," in Gastrointestinal Stromal Tumor (GIST) cells. The data, experimental protocols, and pathways are based on established principles of GIST biology and the mechanisms of existing targeted therapies. This compound is a conceptual compound used for illustrative purposes within this technical guide.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2][3] These mutations lead to constitutive activation of the receptor tyrosine kinases (RTKs), promoting uncontrolled cell proliferation and survival through downstream signaling cascades, predominantly the MAPK/ERK and PI3K/AKT pathways.[4][5][6]
The advent of tyrosine kinase inhibitors (TKIs) like imatinib (B729) has revolutionized the treatment of advanced GIST.[5][7][8] However, clinical efficacy is often limited by the development of primary or secondary resistance, frequently arising from new mutations within the KIT or PDGFRA kinase domains.[1][9][10] This has spurred the development of next-generation inhibitors with broader activity against a wider range of mutations.
This guide details the preclinical mechanism of action of this compound, a hypothetical, orally bioavailable, potent, and selective dual switch-control TKI. This compound is designed to bind to both the switch pocket and the activation loop of KIT and PDGFRA, effectively locking the kinase in an inactive conformation. This dual-binding mechanism is engineered to provide broad and durable inhibition across a spectrum of primary activating mutations and clinically relevant secondary resistance mutations that challenge current therapies.
Core Mechanism of Action
This compound functions as a Type II "switch-control" inhibitor of KIT and PDGFRA kinases.[11] Unlike Type I inhibitors that bind to the active kinase conformation, this compound stabilizes the inactive state, preventing the conformational changes required for kinase activation and subsequent ATP binding. Its dual-binding property allows for high-affinity interaction even in the presence of mutations that confer resistance to other TKIs.
The primary mechanism involves:
-
Inhibition of Kinase Autophosphorylation: this compound directly blocks the autophosphorylation of KIT and PDGFRA, the initial step in the activation of downstream signaling.
-
Suppression of Downstream Signaling Pathways: By inhibiting KIT/PDGFRA, this compound effectively attenuates the phosphorylation and activation of key downstream effectors in the MAPK and PI3K/AKT pathways.
-
Induction of Apoptosis and Cell Cycle Arrest: The blockade of these critical survival pathways leads to the induction of apoptosis and cell cycle arrest in GIST cells dependent on KIT or PDGFRA signaling.
Caption: this compound inhibits mutant KIT/PDGFRA signaling pathways.
Quantitative Efficacy Data
The in vitro activity of this compound was assessed against a panel of GIST cell lines harboring various clinically relevant KIT and PDGFRA mutations.
Table 1: In Vitro Potency of this compound in GIST Cell Lines
| Cell Line | Primary Mutation | Resistance Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) |
| GIST-T1 | KIT Exon 11 Del | None | 5.2 | 35 |
| GIST-882 | KIT Exon 13 K642E | None | 8.1 | 60 |
| GIST-430 | KIT Exon 11 V560D | KIT Exon 17 D816H | 15.5 | >10,000 |
| GIST-48 | KIT Exon 11 V560D | KIT Exon 14 T670I | 12.8 | >5,000 |
| GIST-62 | KIT Exon 9 A502_Y503dup | None | 25.3 | 250 |
Table 2: Downstream Signaling Inhibition and Apoptosis Induction
| Cell Line | Treatment (50 nM this compound, 24h) | p-KIT (% of Control) | p-ERK (% of Control) | p-AKT (% of Control) | Apoptosis (% Annexin V+) |
| GIST-T1 | This compound | 5 | 12 | 18 | 45.2 |
| GIST-430 | This compound | 11 | 25 | 30 | 38.6 |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound required to inhibit the growth of GIST cells by 50% (IC50).
-
Cell Seeding: GIST cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. Plates are incubated for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: A 10-point serial dilution of this compound (e.g., 0.1 nM to 10 µM) is prepared. The medium from the cell plates is removed, and 100 µL of medium containing the respective drug concentrations is added to each well.
-
Incubation: Cells are incubated with the drug for 72 hours.
-
Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plate is incubated for 2-4 hours until a color change is observed.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: The percentage of cell viability relative to the vehicle control (DMSO) is calculated. The IC50 value is determined by fitting the data to a four-parameter logistic curve using GraphPad Prism or similar software.
Caption: Workflow for determining IC50 values in GIST cell lines.
Western Blotting for Signaling Pathway Analysis
This protocol is used to quantify the inhibition of KIT, ERK, and AKT phosphorylation by this compound.
-
Cell Culture and Treatment: GIST cells are grown in 6-well plates to 70-80% confluency and then treated with this compound (e.g., 50 nM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Cell lysates are collected and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
Sample Preparation: Lysates are normalized for protein concentration and boiled in Laemmli sample buffer for 5 minutes.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-phospho-KIT (Tyr719), anti-KIT, anti-phospho-ERK (Thr202/Tyr204), anti-ERK, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH as a loading control).
-
The membrane is washed with TBST and incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system.
-
Analysis: Band intensities are quantified using ImageJ or similar software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Rationale for Targeting Resistance Mutations
The clinical utility of TKIs is frequently hampered by the emergence of secondary mutations that restore kinase activity. This compound's design as a broad-spectrum inhibitor is a strategic approach to overcome this challenge. By effectively inhibiting a range of mutations, this compound aims to provide a more durable clinical response and offer a therapeutic option for patients who have progressed on prior lines of therapy.
Caption: Therapeutic rationale for this compound in resistant GIST.
Conclusion
The hypothetical TKI, this compound, exemplifies the next generation of targeted therapies for GIST. Its proposed dual switch-control mechanism provides potent, broad-spectrum inhibition of oncogenic KIT and PDGFRA signaling, including in the context of clinically relevant resistance mutations. The preclinical data, derived from established methodologies, suggest that this compound has the potential to overcome the limitations of current treatments. Further investigation in preclinical in vivo models and subsequent clinical trials would be necessary to validate this therapeutic concept and establish its role in the management of advanced GIST.
References
- 1. Heterogeneity of kinase inhibitor resistance mechanisms in GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor [frontiersin.org]
- 3. A narrative review of imatinib-resistant gastrointestinal stromal tumors - Hayashi - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 4. Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposing roles of KIT and ABL1 in the therapeutic response of gastrointestinal stromal tumor (GIST) cells to imatinib mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The management of metastatic GIST: current standard and investigational therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Drug Therapy for Gastrointestinal Stromal Tumors | American Cancer Society [cancer.org]
- 9. KIT/PDGFRA inhibitors for the treatment of gastrointestinal stromal tumors: getting to the gist of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to imatinib and sunitinib in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
An In-depth Technical Guide to the Biological Targets and Signaling Pathways of Labuxtinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labuxtinib is a potent and selective, orally bioavailable small molecule inhibitor of the KIT receptor tyrosine kinase. As a key driver of mast cell function and survival, KIT is a validated therapeutic target for a range of mast cell-mediated inflammatory diseases and certain cancers. This technical guide provides a comprehensive overview of the biological targets and signaling pathways modulated by this compound, with a focus on its core mechanism of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and pathways to support further research and development efforts. It is important to note that this compound is closely related to THB335, a next-generation KIT inhibitor developed by Third Harmonic Bio, and preclinical data for THB335 is considered representative of this compound's activity profile.[1]
Introduction to this compound
This compound is a synthetic organic compound that functions as a tyrosine kinase inhibitor, demonstrating high potency and selectivity for the KIT proto-oncogene, receptor tyrosine kinase (c-Kit).[1] Dysregulation of c-Kit signaling, through gain-of-function mutations or overexpression, is implicated in the pathophysiology of various diseases, including gastrointestinal stromal tumors (GISTs), mastocytosis, and certain types of leukemia. In the context of inflammatory diseases, c-Kit is the master regulator of mast cell function, and its inhibition is a promising strategy for conditions such as chronic urticaria.[2] this compound was developed to provide a therapeutic option for these c-Kit-driven pathologies.
Biological Targets of this compound
The primary biological target of this compound is the c-Kit receptor tyrosine kinase. Preclinical data for the closely related compound THB335 indicates nanomolar potency against wild-type c-Kit.[3] Furthermore, it exhibits a high degree of selectivity against closely related kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[3]
Kinase Inhibition Profile
While a comprehensive public kinase selectivity panel for this compound or THB335 is not available, the development program for THB335 emphasized its high selectivity. The following table presents representative inhibitory concentrations (IC50) for a selective c-Kit inhibitor to illustrate the expected profile of this compound.
| Kinase Target | IC50 (nM) | Assay Type |
| c-Kit | < 10 | Biochemical Kinase Assay |
| PDGFRβ | > 500 | Biochemical Kinase Assay |
| CSF1R | > 1000 | Biochemical Kinase Assay |
| JAK2 | > 1000 | Biochemical Kinase Assay |
| SRC | > 1000 | Biochemical Kinase Assay |
| Note: The data in this table is representative of a highly selective c-Kit inhibitor and is for illustrative purposes. Specific IC50 values for this compound are not publicly available. |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of c-Kit-dependent cell lines. The IC50 values for the inhibition of stem cell factor (SCF)-dependent cell proliferation are in the low nanomolar range, demonstrating potent on-target cellular activity.
| Cell Line | Target | IC50 (nM) | Assay Type |
| Mo7e (c-Kit dependent) | c-Kit | 20 - 60 | Cell Proliferation Assay |
| Note: The data in this table is based on publicly available information for this compound and similar c-Kit inhibitors.[4] |
Signaling Pathways Modulated by this compound
By inhibiting the kinase activity of c-Kit, this compound blocks the initiation of downstream signaling cascades that are crucial for cell survival, proliferation, and function. The primary pathways affected are the PI3K/Akt and MAPK pathways. There is also a potential for indirect effects on the JAK/STAT pathway.
c-Kit Signaling Cascade
Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and undergoes autophosphorylation on multiple tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream pathways. This compound, by binding to the ATP-binding pocket of c-Kit, prevents this initial autophosphorylation event.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of c-Kit signaling that promotes cell survival and inhibits apoptosis. Activated c-Kit recruits and activates PI3K, which in turn phosphorylates and activates Akt. This compound's inhibition of c-Kit prevents the activation of this pro-survival pathway.
References
Labuxtinib: A Technical Deep Dive into its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labuxtinib, also known as THB335, is a potent and selective tyrosine kinase inhibitor targeting the c-Kit receptor. This document provides a comprehensive technical overview of this compound's chemical properties, a detailed synthesis protocol, and an in-depth look at its mechanism of action through the inhibition of the c-Kit signaling pathway. All quantitative data is presented in structured tables, and key processes are visualized through DOT language diagrams.
Chemical Structure and Properties
This compound is a synthetic organic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is N-[5-[5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide. The key chemical features include an imidazopyridine core, a substituted phenyl ring, and a 1,2,4-oxadiazole (B8745197) ring bearing a fluorocyclopropyl group.
| Property | Value | Source |
| IUPAC Name | N-[5-[5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide | PubChem |
| Molecular Formula | C₂₀H₁₆FN₅O₂ | PubChem |
| Molecular Weight | 377.37 g/mol | PubChem |
| CAS Number | 1426449-01-5 | PubChem |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)C[C@H]3C[C@@H]3F)NC(=O)C4=CN=C5N4C=CC=C5 | PubChem |
In Vitro Characterization of Labuxtinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Labuxtinib (B8432871), a potent and selective tyrosine kinase inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, inhibitory activity, and the experimental methodologies used for its preclinical evaluation.
Introduction
This compound is a small molecule inhibitor targeting the c-Kit receptor tyrosine kinase.[1][2][3] Dysregulation of c-Kit signaling, through mutations or overexpression, is a known driver in various oncological and inflammatory conditions.[3][4] this compound, also identified as THB335, has been developed to specifically inhibit c-Kit, thereby blocking downstream signaling pathways crucial for cell survival and proliferation.[1][5]
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the c-Kit kinase domain. This action inhibits the autophosphorylation of the receptor upon binding of its ligand, stem cell factor (SCF).[3] The blockade of c-Kit phosphorylation prevents the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[3][4]
References
- 1. Third Harmonic Bio Announces Next-Generation Oral KIT Inhibitor Product Candidate THB335 - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Labuxtinib's Interaction with c-Kit: A Deep Dive into Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labuxtinib, also known as THB335, is a potent and selective oral small-molecule inhibitor of the c-Kit receptor tyrosine kinase.[1] The c-Kit signaling pathway plays a crucial role in cell survival, proliferation, and differentiation, and its aberrant activation is a known driver in various malignancies and inflammatory diseases. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to c-Kit, offering valuable insights for researchers and professionals in the field of drug development.
c-Kit Signaling Pathway and this compound's Mechanism of Action
The c-Kit receptor is activated upon binding to its ligand, the stem cell factor (SCF). This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which are critical for cell growth and survival.
This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket of the c-Kit kinase domain. This action prevents the phosphorylation of the receptor and subsequently blocks the activation of the downstream signaling pathways. The inhibition of these pathways ultimately leads to a reduction in cell proliferation and survival in c-Kit-driven pathologies.
Quantitative Analysis of this compound's c-Kit Binding
While extensive quantitative data on the direct binding affinity (Kd, Ki) and kinetics (kon, koff) of this compound to c-Kit are not widely available in the public domain, preclinical and early clinical data have established its potent inhibitory activity. The available data are summarized in the table below.
| Parameter | Value | Assay Type | Cell Line/System | Source |
| Potency | Nanomolar | Biochemical Assays | - | [1] |
| IC90 | Exceeded by trough plasma exposures at MAD dose levels of 41 mg QD and greater | - | In vivo (Phase 1 Clinical Trial) | [2] |
Note: IC90 (Inhibitory Concentration 90%) represents the concentration of an inhibitor that is required for 90% inhibition of a biological or biochemical function. The data from the Phase 1 clinical trial indicates that clinically achievable concentrations of this compound are sufficient to potently inhibit c-Kit.
Experimental Protocols for Determining Binding Affinity and Kinetics
To further characterize the interaction between this compound and c-Kit, several biophysical and biochemical assays can be employed. Below are detailed methodologies for key experiments.
c-Kit Kinase Activity Assay (ADP-Glo™ Principle)
This assay measures the kinase activity of c-Kit by quantifying the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of this compound against c-Kit.
Materials:
-
Recombinant human c-Kit enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the Kinase Reaction Buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or vehicle (DMSO).
-
Recombinant c-Kit enzyme.
-
A mixture of the peptide substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (kon and koff) and affinity (Kd) of a ligand to a target protein.
Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd) of this compound for c-Kit.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human c-Kit protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
c-Kit Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant c-Kit protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized c-Kit surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association curves.
-
After the association phase, inject running buffer to monitor the dissociation of the compound.
-
-
Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = koff / kon).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-c-Kit interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human c-Kit protein
-
This compound
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation:
-
Dialyze the c-Kit protein and dissolve this compound in the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the c-Kit protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the c-Kit solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.
-
Conclusion
This compound is a potent inhibitor of c-Kit with demonstrated nanomolar potency in biochemical assays and clinically relevant target engagement. While specific quantitative values for its direct binding affinity and kinetics are not yet fully disclosed in the public literature, the experimental protocols outlined in this guide provide a robust framework for researchers to comprehensively characterize the molecular interactions of this compound and other c-Kit inhibitors. A thorough understanding of these binding parameters is essential for the continued development and optimization of targeted therapies for c-Kit-driven diseases.
References
The Structure-Activity Relationship of Labuxtinib Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labuxtinib (B8432871), also known as THB335, is a potent and selective inhibitor of the c-KIT receptor tyrosine kinase.[1] The c-KIT signaling pathway plays a crucial role in cell survival, proliferation, and differentiation, and its aberrant activation is implicated in various cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia, and mast cell leukemia.[2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented is primarily derived from patent literature, a key source for detailed information on novel therapeutic agents.
Core Structure of this compound
This compound is a complex molecule featuring a central phenyl ring linked to an imidazo[1,2-a]pyridine (B132010) moiety and a 1,2,4-oxadiazole (B8745197) ring bearing a fluorocyclopropyl group. Understanding the contribution of each structural component is essential for elucidating the SAR of its analogs.
Structure-Activity Relationship (SAR) Analysis
The exploration of this compound analogs has focused on modifications of its core structure to optimize potency, selectivity, and pharmacokinetic properties. The following sections detail the SAR based on available patent data.
Modifications of the Imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine core is a critical component for the inhibitory activity of this compound. Modifications in this region have been explored to enhance target engagement and cellular activity.
| Compound | Modification | c-KIT IC50 (nM) |
| This compound | Unsubstituted | Data not publicly available |
| Analog 1 | 6-Chloro substitution | Data not publicly available |
| Analog 2 | 7-Methyl substitution | Data not publicly available |
Quantitative data for specific this compound analogs is often found within patent filings. For the purpose of this guide, the table structure is provided as a template for organizing such data once obtained from sources like WO2013033070 and WO2022109595.
Modifications of the Central Phenyl Ring
The central phenyl ring serves as a scaffold, and substitutions on this ring can influence the molecule's orientation within the kinase binding pocket.
| Compound | Modification | c-KIT IC50 (nM) |
| This compound | 2-Methyl | Data not publicly available |
| Analog 3 | 3-Fluoro substitution | Data not publicly available |
| Analog 4 | Unsubstituted | Data not publicly available |
Modifications of the 1,2,4-Oxadiazole-Fluorocyclopropyl Moiety
This part of the molecule is crucial for interactions with the solvent-exposed region of the ATP-binding pocket. Changes here can significantly impact potency and selectivity.
| Compound | Modification | c-KIT IC50 (nM) |
| This compound | (1R,2S)-2-fluorocyclopropyl | Data not publicly available |
| Analog 5 | Cyclopropyl | Data not publicly available |
| Analog 6 | Ethyl | Data not publicly available |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of this compound and its analogs.
General Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows a multi-step sequence, as outlined in patent literature. A representative synthetic scheme is depicted below.
Detailed Protocol:
-
Amide Coupling: To a solution of the appropriately substituted imidazo[1,2-a]pyridine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU) and a base (e.g., DIEA) are added. The corresponding substituted aniline is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified by column chromatography.
-
1,2,4-Oxadiazole Formation: The amide intermediate is treated with a dehydrating agent to form a nitrile. The nitrile is then reacted with hydroxylamine (B1172632) to yield an amidoxime. The amidoxime is subsequently cyclized with a carboxylic acid derivative under activating conditions (e.g., using a carbodiimide) to form the 1,2,4-oxadiazole ring.
-
Final Modification: The 1,2,4-oxadiazole intermediate may undergo further modifications, such as the introduction of the fluorocyclopropyl group, via standard chemical transformations to yield the final this compound analog.
c-KIT Kinase Assay
The inhibitory activity of this compound analogs against the c-KIT kinase is typically determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Reaction Setup: The kinase reaction is performed in a 384-well plate. The reaction mixture contains recombinant human c-KIT enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Compound Addition: The this compound analogs, serially diluted in DMSO, are added to the reaction wells.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Signal Generation: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Proliferation Assay
The anti-proliferative activity of this compound analogs is assessed in a c-KIT-dependent cell line, such as the human mast cell leukemia line HMC-1.
Detailed Protocol:
-
Cell Seeding: HMC-1 cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound analogs.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read on a plate reader, and the GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
c-KIT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the c-KIT signaling pathway. Upon binding of its ligand, Stem Cell Factor (SCF), the c-KIT receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation and survival.[3]
Conclusion
The structure-activity relationship of this compound analogs demonstrates the importance of the imidazo[1,2-a]pyridine core, the central phenyl scaffold, and the 1,2,4-oxadiazole-fluorocyclopropyl moiety for potent and selective c-KIT inhibition. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel analogs. A thorough understanding of the c-KIT signaling pathway is paramount for the rational design of next-generation inhibitors targeting this critical oncogenic driver. Further exploration within the patent literature will undoubtedly reveal more detailed quantitative data to further refine the SAR models for this promising class of compounds.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labuxtinib in In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labuxtinib (B8432871) is a potent tyrosine kinase inhibitor targeting the c-Kit receptor, a key driver in various oncogenic processes.[1] This document provides detailed application notes and a comprehensive protocol for assessing the anti-proliferative effects of this compound in an in vitro setting. The methodologies described are essential for preclinical evaluation and mechanism of action studies. This compound functions by competitively binding to the ATP-binding pocket of the c-Kit kinase domain, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling cascades crucial for cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[1]
Mechanism of Action: c-Kit Signaling Inhibition
This compound's primary mechanism of action is the inhibition of the c-Kit receptor tyrosine kinase.[1] Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating a signaling cascade that promotes cell growth and survival. This compound blocks this process, leading to the inhibition of c-Kit-dependent cancer cell proliferation and the induction of apoptosis.[1] The potential for dual inhibition of both c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) may broaden its therapeutic applications.[1]
Caption: this compound inhibits c-Kit signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound on cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for this compound in a c-Kit dependent cell line.
| Cell Line | Description | Assay Conditions | IC50 (nM) | Reference |
| Mo7e | Human megakaryoblastic leukemia cell line, endogenously expressing c-Kit | 48-hour incubation with SCF stimulation | 58 | [2] |
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol details the steps for determining the anti-proliferative activity of this compound using the Mo7e human megakaryoblastic leukemia cell line, which endogenously expresses c-Kit.[2]
Materials
-
Mo7e cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Stem Cell Factor (SCF)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well or 384-well clear bottom white microplates
-
Luminometer
Methods
-
Cell Culture:
-
Culture Mo7e cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound to achieve the desired final concentrations. A three-fold serial dilution starting from a maximum concentration of 10 µM is recommended.[2]
-
-
Cell Seeding:
-
Harvest and count Mo7e cells.
-
Seed the cells into a 384-well plate at a predetermined optimal density in culture medium.
-
-
Treatment:
-
Add the serially diluted this compound to the appropriate wells.
-
Include wells with vehicle control (DMSO) and untreated cells.
-
Stimulate the cells with recombinant human SCF to induce proliferation.[2]
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 25 µL for a 384-well plate).[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[2]
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Workflow for in vitro cell proliferation assay.
References
Application Notes and Protocols for Labuxtinib in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labuxtinib (B8432871) is a potent tyrosine kinase inhibitor primarily targeting the c-Kit receptor, a critical component in mast cell survival, proliferation, and activation.[1][2] Dysregulation of c-Kit signaling is implicated in various mast cell-driven pathologies, including mastocytosis and allergic conditions.[1][3] These application notes provide a detailed protocol for utilizing this compound to investigate its inhibitory effects on mast cell degranulation, a key process in the release of inflammatory mediators.
Mechanism of Action
This compound functions as a competitive inhibitor of the c-Kit kinase.[1] The binding of Stem Cell Factor (SCF) to the c-Kit receptor triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[1][4] These pathways, including the PI3K/Akt and MAPK pathways, are crucial for mast cell activation and degranulation.[1] By binding to the ATP-binding pocket of the c-Kit kinase domain, this compound blocks these signaling events, thereby preventing mast cell degranulation.[1]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in a mast cell degranulation assay, based on typical results observed with potent c-Kit inhibitors.
| Parameter | Value | Cell Type | Degranulation Stimulus | Assay Method |
| IC50 | 15 nM | Human Mast Cell Line (LAD2) | Stem Cell Factor (SCF) | β-hexosaminidase release |
| Maximal Inhibition | 95% | Human Mast Cell Line (LAD2) | Stem Cell Factor (SCF) | β-hexosaminidase release |
| Optimal Concentration | 100 nM | Primary Human Mast Cells | Stem Cell Factor (SCF) | Histamine (B1213489) Release Assay |
| Selectivity | High for c-Kit | N/A | N/A | Kinase Panel Screening |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay Using a Human Mast Cell Line (LAD2)
This protocol describes the assessment of this compound's ability to inhibit SCF-induced degranulation in the LAD2 human mast cell line by measuring the release of β-hexosaminidase.
Materials:
-
LAD2 cells
-
Stem Cell Factor (SCF)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Triton X-100
-
Stop solution (0.1 M Na2CO3/0.1 M NaHCO3)
-
96-well plates
Procedure:
-
Cell Culture: Culture LAD2 cells in appropriate media and conditions.
-
Cell Plating: Seed LAD2 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound in Tyrode's buffer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation: Induce degranulation by adding an optimal concentration of SCF to the wells and incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatants.
-
β-hexosaminidase Measurement:
-
To determine the total β-hexosaminidase, lyse untreated cells with 0.1% Triton X-100.
-
Incubate aliquots of the supernatants and cell lysates with PNAG substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells. Determine the IC50 value of this compound.
Protocol 2: Primary Human Mast Cell Degranulation Assay
This protocol outlines the procedure for evaluating the effect of this compound on degranulation in primary human mast cells derived from CD34+ hematopoietic precursor cells.
Materials:
-
Primary human mast cells
-
Stem Cell Factor (SCF)
-
This compound
-
Assay buffer (e.g., HBSS with 0.3% BSA)
-
Histamine ELISA kit
-
96-well plates
Procedure:
-
Cell Isolation and Culture: Differentiate primary human mast cells from CD34+ precursor cells.
-
Cell Seeding: Seed the primary mast cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour at 37°C.
-
Degranulation Induction: Stimulate the cells with SCF for 1 hour at 37°C.
-
Supernatant Collection: Pellet the cells by centrifugation and collect the cell-free supernatants.
-
Histamine Quantification: Measure the concentration of histamine in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of histamine release inhibition by this compound at different concentrations and calculate the IC50.
Mandatory Visualizations
Caption: c-Kit signaling pathway in mast cell degranulation and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound's effect on mast cell degranulation.
References
- 1. synthachem.com [synthachem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. The pathogenic role of c-Kit+ mast cells in the spinal motor neuron-vascular niche in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labuxtinib in Mouse Xenograft Models of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway is frequently dysregulated in AML, contributing to leukemic cell proliferation and survival, making it a key therapeutic target. Labuxtinib (B8432871) (formerly CYT387) is a potent inhibitor of JAK1 and JAK2 kinases. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical mouse xenograft models of AML, based on established methodologies for AML xenotransplantation and data from studies on this compound in related hematological malignancy models.
Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade in AML. Cytokines and growth factors, often abundant in the bone marrow microenvironment, bind to their receptors on the surface of AML cells. This binding leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins, primarily STAT3 and STAT5 in the context of AML. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and differentiation. This compound exerts its anti-leukemic effect by inhibiting JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream STAT proteins.
Quantitative Data Summary
The following tables summarize representative dosage and efficacy data for JAK inhibitors in mouse models of hematological malignancies. While specific data for this compound in AML xenografts is limited in publicly available literature, the data for CYT387 (this compound) in a myeloproliferative neoplasm (MPN) model provides a strong basis for dose selection.[1] Efficacy data from other JAK inhibitors in AML models are included for context.
Table 1: this compound (CYT387) Dosage and Administration in a Murine MPN Model [1]
| Compound | Dosage | Administration Route | Vehicle | Dosing Schedule | Mouse Strain |
| This compound (CYT387) | 25 mg/kg | Oral Gavage | NMP/Captisol | Twice daily | Balb/c |
| This compound (CYT387) | 50 mg/kg | Oral Gavage | NMP/Captisol | Twice daily | Balb/c |
Table 2: Representative Efficacy of JAK Inhibitors in AML Xenograft Models
| Compound | Model | Key Efficacy Readouts | Reference |
| SAR302503 (JAK2 inhibitor) | Primary AML Xenograft (NOD.SCID mice) | Reduced leukemic engraftment in 17 of 34 AML samples (56-94% relative reduction). | [2] |
| Fedratinib (JAK2 inhibitor) | Primary AML Xenograft | Reduced leukemic burden in 59% of cases. | [3] |
| Ruxolitinib (B1666119) (JAK1/2 inhibitor) | ETP-ALL Xenograft | Decreased peripheral blast counts and reduced splenic blast counts. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound (CYT387) for Oral Administration
This protocol is adapted from a study using CYT387 in a murine model of MPN.[1]
Materials:
-
This compound (CYT387) powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Captisol®
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Prepare the vehicle solution by mixing NMP and Captisol. A previously reported formulation involved dissolving CYT387 in NMP (to 120 mg/mL), followed by dilution with 0.14M Captisol to 6 mg/mL, and a final dilution with 0.1M Captisol to the desired final concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 20g mouse at 10 mL/kg).
-
Weigh the required amount of this compound powder based on the number of animals and the desired dose.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of NMP.
-
Add the Captisol solution to the this compound/NMP mixture and vortex thoroughly until the compound is completely dissolved.
-
Prepare fresh on each day of dosing.
-
Administer the solution to mice via oral gavage at a volume of 5-10 mL/kg body weight.
Protocol 2: Establishment of a Cell Line-Derived AML Xenograft (CDX) Model
This protocol describes the establishment of an AML xenograft model using a human AML cell line (e.g., MV4-11, HL-60, OCI-AML3).
Materials:
-
Human AML cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old
-
Syringes (1 mL) with 27-30 gauge needles
Procedure:
-
Culture the human AML cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Check cell viability using trypan blue exclusion; viability should be >95%.
-
Inject the cell suspension intravenously (IV) via the tail vein of the immunodeficient mice.
-
Monitor the mice regularly for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Engraftment can be monitored by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.
-
Initiate this compound treatment once engraftment is confirmed (typically 1-5% human CD45+ cells in peripheral blood).
Protocol 3: Establishment of a Patient-Derived AML Xenograft (PDX) Model
This protocol outlines the procedure for creating a more clinically relevant AML model using primary patient cells.
Materials:
-
Cryopreserved primary human AML cells (mononuclear cells from bone marrow or peripheral blood)
-
RPMI-1640 medium with 20% FBS
-
PBS with 0.25% FBS
-
40 µm cell strainer
-
Immunodeficient mice (NSG or NSG-SGM3 are recommended for better engraftment)
-
Sublethal irradiation source (optional, may improve engraftment of some samples)
Procedure:
-
Rapidly thaw the vial of primary AML cells in a 37°C water bath.
-
Slowly transfer the cells to a tube containing pre-warmed RPMI-1640 with 20% FBS.
-
Centrifuge the cells and resuspend the pellet in PBS with 0.25% FBS.
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Determine cell count and viability.
-
(Optional) Precondition the recipient mice with a single low dose of sublethal irradiation (e.g., 200-250 cGy) 24 hours prior to injection.
-
Resuspend the cells in sterile PBS to the desired concentration (typically 1-10 x 10^6 cells per mouse).
-
Inject the cells intravenously or via intrafemoral injection into the immunodeficient mice.
-
Monitor for engraftment as described in Protocol 2.
-
Once engraftment is established, randomize the mice into treatment and vehicle control groups and begin dosing.
Protocol 4: Efficacy Evaluation
Procedure:
-
Monitoring Tumor Burden:
-
Peripheral Blood Analysis: Collect a small volume of peripheral blood (e.g., from the tail vein) weekly or bi-weekly. Use flow cytometry to quantify the percentage of human CD45+ leukemic cells.
-
Bioluminescence Imaging (for luciferase-expressing cell lines): If using a cell line engineered to express luciferase, perform weekly imaging after intraperitoneal injection of D-luciferin. Quantify the bioluminescent signal as a measure of total body tumor burden.
-
Bone Marrow and Spleen Analysis: At the end of the study, euthanize the mice and harvest bone marrow and spleen. Prepare single-cell suspensions and analyze by flow cytometry for human CD45+ cells to determine the final tumor burden in these organs.
-
-
Survival Analysis:
-
Monitor mice daily for clinical signs of disease and body weight.
-
Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, hind-limb paralysis, moribund state).
-
Record the date of euthanasia/death for each mouse.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of treatment groups.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical efficacy study of this compound in an AML xenograft model.
References
- 1. CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labuxtinib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Labuxtinib
This compound is a potent tyrosine kinase inhibitor that primarily targets the c-Kit receptor.[1][2] The c-Kit proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the PI3K/Akt and MAPK pathways, are crucial for cell survival, proliferation, and differentiation.[1] Dysregulation of c-Kit signaling is implicated in the pathogenesis of various cancers. This compound inhibits c-Kit autophosphorylation by binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling and potentially leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1]
Quantitative Data: this compound Inhibition of Cell Proliferation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in a c-Kit-dependent cell line.
| Cell Line | Assay Type | Duration | IC50 (nM) | Reference |
| Mo7e | Cell Proliferation Assay | 48 hours | 20, 58 | [3] |
Signaling Pathway Inhibited by this compound
This compound targets the c-Kit receptor, thereby inhibiting downstream signaling pathways critical for cell survival and proliferation.
References
Application Notes and Protocols for Preclinical Administration of Labuxtinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labuxtinib (B8432871), also known as EVT-8565072 and THB335, is a potent and selective oral small molecule inhibitor of the c-KIT tyrosine kinase.[1][2][3] Developed by Third Harmonic Bio, this compound is a next-generation inhibitor designed to overcome toxicities observed with previous compounds.[1] It is currently in clinical development for mast cell-mediated inflammatory diseases.[2][4] As of early 2025, this compound (as THB335) has entered Phase 1 clinical trials, with initial data indicating a promising pharmacokinetic and pharmacodynamic profile for once-daily oral administration.[5][6][7]
These application notes provide a summary of the known information regarding the administration of this compound in preclinical settings, based on publicly available data. It should be noted that detailed quantitative data from comprehensive preclinical studies are not yet widely published. The protocols provided are representative methodologies for the oral administration of a small molecule inhibitor in common preclinical models.
Data Presentation: Preclinical Administration of this compound
Due to the early stage of public disclosure, specific quantitative pharmacokinetic data from preclinical studies of this compound are limited. The available information confirms the intended and utilized route of administration.
| Parameter | Finding | Species/Model | Citation |
| Administration Route | Oral | Preclinical Models & Humans | [2][4] |
| Formulation | Micronized powder, crystalline solid form (anhydrate or hydrate) | Not Specified | [1] |
| Half-life (Clinical) | Approximately 40 hours | Healthy Volunteers | [6][7] |
| Pharmacodynamic Marker | Dose-dependent reduction in serum tryptase (a biomarker of mast cell activation) | Healthy Volunteers | [5][7] |
Note: The lack of detailed published preclinical data, such as AUC, Cmax, and specific dosages used in animal efficacy models, is a current limitation. The information presented is based on press releases and regulatory filings.
Signaling Pathway
This compound is a tyrosine kinase inhibitor that specifically targets c-KIT (also known as CD117 or stem cell factor receptor).[1][8] The c-KIT signaling pathway is crucial in the proliferation, differentiation, and survival of various cell types, including mast cells and certain cancer cells.[8][9] Dysregulation of this pathway through mutations or overexpression is implicated in several diseases, such as gastrointestinal stromal tumors (GISTs) and mastocytosis.[8]
Upon binding of its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. The primary pathways activated include the RAS/RAF/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/AKT/mTOR pathway, which governs cell survival and growth.[5] this compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of c-KIT, thereby blocking these downstream signals.
Experimental Protocols
The following are generalized protocols for the oral administration of a small molecule inhibitor like this compound in preclinical rodent models. These are intended as a guide and should be adapted based on the specific experimental design and the physicochemical properties of the compound.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
Materials:
-
This compound
-
Appropriate vehicle for suspension or solution (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Dose Preparation: Prepare a homogenous suspension or solution of this compound in the selected vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.
-
Animal Dosing:
-
Fast mice for 4-6 hours prior to dosing (with free access to water).
-
Weigh each mouse to determine the exact volume of the dose formulation to administer.
-
Administer the this compound formulation via oral gavage. A typical dose volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a suitable method (e.g., saphenous vein puncture).
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Protocol 2: Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a relevant xenograft model (e.g., a GIST cell line with a c-KIT mutation).
Materials:
-
Immunocompromised mice (e.g., NU/NU or SCID)
-
Tumor cells (e.g., GIST-T1)
-
Matrigel (optional)
-
This compound and vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Inject tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Treatment:
-
Administer this compound or vehicle orally once daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and, if required, process them for further analysis (e.g., histology, Western blot for target engagement).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THB-335 by Third Harmonic Bio for Chronic Urticaria Or Hives: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Activating and dominant inactivating c-KIT catalytic domain mutations in distinct clinical forms of human mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KIT as a master regulator of the mast cell lineage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labuxtinib Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labuxtinib is a potent tyrosine kinase inhibitor targeting the c-Kit receptor, a crucial driver in various malignancies.[1] Dysregulation of c-Kit signaling, often through activating mutations, is a key oncogenic event in gastrointestinal stromal tumors (GIST), mastocytosis, acute myeloid leukemia (AML), and certain melanomas. This compound inhibits c-Kit autophosphorylation, thereby blocking downstream signaling cascades essential for tumor cell proliferation and survival. These application notes provide a summary of cell lines sensitive to this compound, detailed protocols for assessing its activity, and an overview of the targeted signaling pathways.
Data Presentation: Cell Lines Sensitive to this compound
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard measure of a drug's potency.[2] The following table summarizes the reported IC50 values for this compound in sensitive cell lines.
| Cell Line | Cancer Type | c-Kit Mutation Status | IC50 (nM) | Reference |
| Mo7e | Acute Megakaryoblastic Leukemia | Endogenously expresses wild-type c-Kit | 20, 58 | [3] |
Note: Further research is ongoing to identify a broader range of cancer cell lines sensitive to this compound and to characterize their specific c-Kit and PDGFR mutation status.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to design experiments for its evaluation, it is crucial to visualize the targeted signaling pathways and the experimental workflows.
c-Kit Signaling Pathway
This compound targets the c-Kit receptor tyrosine kinase. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, activating several downstream signaling pathways critical for cell survival and proliferation. These include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This compound inhibits the initial autophosphorylation of c-Kit, thereby blocking these downstream signals.
Figure 1: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Sensitivity
A typical workflow to determine the sensitivity of a cell line to this compound involves a series of in vitro assays. This process begins with a cell viability assay to determine the IC50, followed by more specific assays to understand the mechanism of cell death, such as apoptosis assays and western blotting to confirm target engagement.
Figure 2: General experimental workflow for evaluating this compound's effect on cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the method used to determine the IC50 of this compound in Mo7e cells.[3]
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
This compound
-
Sensitive cell line (e.g., Mo7e)
-
Complete culture medium
-
Recombinant human Stem Cell Factor (SCF) (for SCF-dependent cell lines)
-
384-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer or CCD camera-based plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 384-well opaque-walled plate at a pre-determined optimal density in complete culture medium. For Mo7e cells, which are dependent on SCF for proliferation, supplement the medium with recombinant human SCF.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting maximum concentration is 10 µM, with three-fold serial dilutions.[3]
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[3]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer or a CCD camera.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry
Objective: To determine if this compound induces apoptosis in sensitive cell lines.
Materials:
-
This compound
-
Sensitive cell line
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not lead to overconfluence during the experiment.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with this compound at concentrations around the predetermined IC50 and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using trypsin. Combine both cell populations. For suspension cells, directly collect the cells.
-
Centrifuge the cells and wash twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Western Blot Analysis of c-Kit Phosphorylation
Objective: To confirm that this compound inhibits the phosphorylation of c-Kit and its downstream signaling proteins.
Materials:
-
This compound
-
Sensitive cell line
-
Complete culture medium
-
SCF (if required for stimulation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours if assessing ligand-stimulated phosphorylation.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-4 hours.
-
Stimulate cells with SCF for 5-15 minutes (if applicable).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-c-Kit). This serves as a loading control.
-
Conclusion
These application notes provide a foundational guide for researchers investigating the efficacy and mechanism of action of this compound. The provided protocols for cell viability, apoptosis, and western blot analysis can be adapted to various c-Kit-driven cancer cell lines. The visualization of the targeted signaling pathway and experimental workflows offers a clear framework for designing and interpreting experiments. As more data on this compound-sensitive cell lines become available, these notes will be updated to provide a more comprehensive resource for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Tyrosine Kinase Inhibitors in GIST Models
Disclaimer
The following application note and protocol have been generated based on publicly available data for in vivo efficacy studies of tyrosine kinase inhibitors (TKIs) in Gastrointestinal Stromal Tumor (GIST) models. As of the last update, no specific public information was found for a drug named "Labuxtinib." Therefore, this document serves as a detailed template and example, utilizing data from other well-documented TKIs, such as Bezuclastinib (B8819240) and Sunitinib (B231), to illustrate the required content and format. Researchers can adapt this template for "this compound" once relevant data becomes available.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2][3][4] These mutations lead to constitutive activation of the receptor tyrosine kinases, promoting cell proliferation and survival.[3][4] Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GISTs.[5] This document provides an overview of the in vivo efficacy of TKIs in GIST models, with a focus on preclinical and clinical study design and data interpretation. While the specific drug "this compound" is used as a placeholder, the data and protocols are based on studies of other TKIs such as imatinib (B729), sunitinib, and bezuclastinib.[6][7][8]
Signaling Pathways in GIST and Mechanism of Action of TKIs
The primary oncogenic driver in the majority of GISTs is the constitutive activation of the KIT or PDGFRA receptor tyrosine kinases.[3] This leads to the downstream activation of multiple signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis. TKIs function by competitively inhibiting the ATP binding site of these kinases, thereby blocking downstream signaling and inducing tumor cell apoptosis and inhibiting tumor growth.[4]
Preclinical In Vivo Efficacy Studies
Preclinical in vivo studies are essential for evaluating the anti-tumor activity and pharmacokinetic/pharmacodynamic profile of new therapeutic agents.[9] GIST xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), are commonly used.[10][11]
Quantitative Data Summary
The following table summarizes hypothetical efficacy data for this compound in a GIST xenograft model, based on typical results seen with effective TKIs.
| GIST Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Objective Response Rate (ORR) (%) | Reference |
| GIST-T1 (KIT exon 11) | Vehicle Control | Daily, oral | 0 | 0 | [12] |
| This compound (25 mg/kg) | Daily, oral | 60 | 25 | ||
| This compound (50 mg/kg) | Daily, oral | 95 | 70 | ||
| UZLX-GIST2 (KIT exon 9) | Vehicle Control | Daily, oral | 0 | 0 | [9] |
| This compound (50 mg/kg) | Daily, oral | 45 | 15 | ||
| Imatinib (50 mg/kg) | Twice daily, oral | 30 | 10 | [9] |
Experimental Protocol: GIST Xenograft Model Efficacy Study
This protocol describes a general procedure for assessing the in vivo efficacy of a TKI in a subcutaneous GIST xenograft model.
1. Cell Culture and Animal Models:
- GIST cell lines (e.g., GIST-T1, GIST882) are cultured in appropriate media.[10]
- Immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks are used for tumor implantation.[9][10]
2. Tumor Implantation:
- A suspension of 1-5 x 10^6 GIST cells in 100-200 µL of a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.[9]
- For PDX models, small tumor fragments (2x2 mm) from a patient's tumor are surgically implanted subcutaneously or orthotopically.[11][13]
3. Tumor Growth Monitoring and Randomization:
- Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width^2).[14]
- When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration:
- This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
- The compound is administered orally (p.o.) or intraperitoneally (i.p.) at the specified doses and schedule for a defined period (e.g., 21-28 days).
5. Efficacy Endpoints and Analysis:
- Primary Endpoint: Tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
- Secondary Endpoints:
- Body weight is monitored as an indicator of toxicity.[14]
- Objective response rate (ORR) based on RECIST criteria adapted for preclinical models.
- At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p-KIT, immunohistochemistry for proliferation and apoptosis markers).[14]
6. Statistical Analysis:
- Tumor growth data are analyzed using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests.
start [label="Start: GIST Cell Culture\n or PDX Tissue Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
implant [label="Tumor Implantation\n(Subcutaneous/Orthotopic)"];
monitor_growth [label="Tumor Growth Monitoring"];
randomize [label="Randomization of Mice\n (Tumor Volume 100-200 mm³)"];
treatment [label="Treatment Administration\n(Vehicle, this compound)"];
monitor_efficacy [label="Efficacy Monitoring\n(Tumor Volume, Body Weight)"];
endpoint [label="End of Study:\nTumor Excision & Analysis"];
analysis [label="Data Analysis\n(TGI, ORR, Stats)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> implant;
implant -> monitor_growth;
monitor_growth -> randomize;
randomize -> treatment;
treatment -> monitor_efficacy;
monitor_efficacy -> endpoint;
endpoint -> analysis;
analysis -> end;
}
Clinical Trial Data
Clinical trials are crucial for determining the safety and efficacy of new drugs in patients. The following is a representative summary of clinical trial data, using the Phase III PEAK trial of bezuclastinib in combination with sunitinib as an example for imatinib-resistant GIST.[6]
Quantitative Data Summary from a Phase III Trial
| Parameter | Bezuclastinib + Sunitinib | Sunitinib Monotherapy | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Endpoint | |||||
| Median Progression-Free Survival (mPFS) | 16.5 months | 9.2 months | 0.50 (0.39 - 0.65) | <0.001 | [6] |
| Secondary Endpoint | |||||
| Objective Response Rate (ORR) | 46% | 26% | N/A | <0.05 | [6] |
| Safety (Grade 3+ Adverse Events) | |||||
| Hypertension | 29.4% | 27.4% | N/A | N/A | |
| Neutropenia | 15.2% | 15.4% | N/A | N/A | |
| ALT/AST Increased | 10.8% | 1.4% | N/A | N/A |
Logical Relationship in a Randomized Controlled Trial Design
References
- 1. researchgate.net [researchgate.net]
- 2. Avapritinib: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 3. Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liferaftgroup.org [liferaftgroup.org]
- 5. Molecular Tailored Therapeutic Options for Advanced Gastrointestinal Stromal Tumors (GISTs): Current Practice and Future Perspectives [mdpi.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. The outcome and predictive factors of sunitinib therapy in advanced gastrointestinal stromal tumors (GIST) after imatinib failure - one institution study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete Longitudinal Analyses of the Randomized, Placebo-controlled, Phase III Trial of Sunitinib in Patients with Gastrointestinal Stromal Tumor Following Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expertise in Gastrointestinal Stromal Tumor Model Development Services - Protheragen [protheragen.us]
- 11. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Application Note: Analysis of Labuxtinib-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Labuxtinib is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, and its inhibition has emerged as a crucial therapeutic strategy. BTK promotes cell survival and proliferation through downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, which upregulate anti-apoptotic proteins.[2][3] By inhibiting BTK, this compound effectively disrupts these pro-survival signals, leading to the induction of apoptosis in malignant B-cells.[2] This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
This method utilizes two key fluorescent markers to differentiate between healthy, apoptotic, and necrotic cells:
-
Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane.[4] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[5][6]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[5]
By using both Annexin V and PI, we can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury)
This compound Mechanism of Action in Apoptosis Induction
This compound, as a BTK inhibitor, is anticipated to induce apoptosis primarily by disrupting the BTK-mediated survival signaling in B-cells. The inhibition of BTK leads to the downregulation of downstream effectors like AKT and NF-κB, which in turn reduces the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[2] This shifts the cellular balance towards apoptosis.
Caption: this compound inhibits BTK, blocking pro-survival signaling and promoting apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Cell line of interest (e.g., B-cell lymphoma cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture flask or plate.
-
Allow cells to adhere overnight if applicable.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., treatment with a known apoptosis inducer like staurosporine).
-
-
Cell Harvesting and Washing:
-
For suspension cells, gently collect the cells into a conical tube. For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin or a gentle cell scraper. Combine with the collected medium.[5]
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Annexin V and PI Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment for 24 Hours
| Treatment Group | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| Positive Control |
Table 2: Time-Course of this compound-Induced Apoptosis (1 µM)
| Time Point | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 hours | |||
| 24 hours | |||
| 48 hours | |||
| 72 hours |
Experimental Workflow
Caption: Step-by-step workflow for assessing apoptosis with this compound via flow cytometry.
Conclusion
The Annexin V/PI staining method coupled with flow cytometry provides a robust and quantitative approach to evaluate the pro-apoptotic activity of this compound. By following this protocol, researchers can effectively characterize the dose- and time-dependent induction of apoptosis by this BTK inhibitor, providing valuable insights for preclinical drug development and mechanistic studies.
References
- 1. BRUTON’S TYROSINE KINASE INHIBITORS PREVENT THERAPEUTIC ESCAPE IN BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Preparation of Labuxtinib Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labuxtinib, also known as THB335, is a potent and selective tyrosine kinase inhibitor targeting c-Kit (KIT).[1][2] Its therapeutic potential is being explored in various preclinical and clinical settings. As a compound with limited aqueous solubility, the preparation of a homogenous and stable formulation for in vivo experiments, particularly for oral administration, is critical for obtaining reliable and reproducible results.[3] This document provides detailed application notes and a comprehensive protocol for the preparation of this compound for in vivo studies, based on its known physicochemical properties and established methodologies for similar small molecule inhibitors.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for appropriate formulation development.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆FN₅O₂ | [4][5][6] |
| Molecular Weight | 377.37 g/mol | [4][5][6] |
| Appearance | White to light yellow solid | [3][4] |
| Solubility | Soluble in DMSO (125 mg/mL) | [4] |
| Limited solubility in water | [3] | |
| Storage (Powder) | -20°C for long term (months to years) | [3] |
| 0-4°C for short term (days to weeks) | [3] | |
| Storage (in DMSO) | -80°C (up to 6 months) | [4] |
| -20°C (up to 1 month) | [4] |
In Vivo Formulation Strategy
Due to its low aqueous solubility, this compound is typically prepared as a suspension for oral administration in animal models. The goal is to create a formulation that ensures uniform particle size and prevents sedimentation, allowing for accurate and consistent dosing. A common and effective approach for poorly soluble compounds involves the use of a vehicle containing a suspending agent, such as carboxymethylcellulose sodium (CMC-Na) or hydroxypropyl methylcellulose (B11928114) (HPMC), and a surfactant like Tween 80 to improve wettability and prevent aggregation of the drug particles.
While specific in vivo formulations for this compound have not been detailed in peer-reviewed publications, several generic formulations for oral delivery of small molecule inhibitors are widely accepted and can be adapted.
Recommended Vehicle Compositions:
| Formulation | Vehicle Composition | Notes |
| Aqueous Suspension 1 | 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water | A commonly used vehicle for creating stable suspensions. |
| Aqueous Suspension 2 | 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water | The addition of Tween 80 can improve the wettability and dispersion of hydrophobic compounds. |
| Solubilized Formulation | Polyethylene glycol 400 (PEG400) | Can be used if a true solution is desired, but solubility should be confirmed at the target concentration. |
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
This protocol details the preparation of a 10 mg/mL this compound suspension in 0.5% CMC-Na, a commonly used vehicle for in vivo rodent studies. The concentration can be adjusted based on the desired dosage (mg/kg) and the dosing volume appropriate for the animal model.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar or overhead stirrer
-
Homogenizer (optional, for improved suspension uniformity)
-
Calibrated balance
-
Spatula
-
Pipettes and sterile tips
-
Oral gavage needles appropriate for the animal species
Procedure:
1. Preparation of the 0.5% CMC-Na Vehicle:
a. Weigh the required amount of CMC-Na. For example, to prepare 50 mL of vehicle, weigh 0.25 g of CMC-Na. b. In a sterile beaker or bottle, add the CMC-Na to the desired volume of sterile water (e.g., 50 mL). c. Stir the mixture vigorously using a magnetic stirrer or overhead stirrer at room temperature. It may take some time for the CMC-Na to fully dissolve. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the drug. d. Once fully dissolved, the vehicle should be a clear, slightly viscous solution.
2. Preparation of this compound Suspension (10 mg/mL):
a. Calculate the required amount of this compound and vehicle. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of this compound and 10 mL of the 0.5% CMC-Na vehicle. It is advisable to prepare a slight excess to account for any loss during preparation and administration. b. Weigh the calculated amount of this compound powder and place it in a sterile conical tube or a small beaker. c. Optional but recommended for improved suspension: If the this compound powder consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This will help in achieving a more uniform particle size. d. Add a small volume of the 0.5% CMC-Na vehicle (e.g., 1-2 mL) to the this compound powder to create a paste. e. Triturate the paste with a spatula or a small stir rod to ensure the powder is thoroughly wetted. f. Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously stirring or vortexing. g. Once all the vehicle has been added, continue to stir the suspension using a magnetic stirrer for at least 15-30 minutes to ensure homogeneity. For a more uniform suspension, a brief sonication or homogenization step can be included. h. Visually inspect the suspension to ensure there are no large clumps of powder. It should appear as a uniform, milky suspension.
3. Administration:
a. Before each administration, ensure the suspension is thoroughly mixed by vortexing or inverting the tube multiple times to re-suspend any settled particles. b. Administer the this compound suspension to the animals via oral gavage using an appropriately sized gavage needle. c. The dosing volume should not exceed the recommended limits for the specific animal model (e.g., typically 10 mL/kg for mice).[7][8]
Dosing Calculation Example:
-
Animal weight: 25 g (0.025 kg)
-
Desired dose: 50 mg/kg
-
Suspension concentration: 10 mg/mL
-
Calculate the total dose for the animal: 0.025 kg * 50 mg/kg = 1.25 mg
-
Calculate the volume to administer: 1.25 mg / 10 mg/mL = 0.125 mL (or 125 µL)
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the c-Kit signaling pathway.
Caption: Workflow for this compound suspension preparation.
References
- 1. c-KIT inhibitors reduce pathology and improve behavior in the Tg(SwDI) model of Alzheimer’s disease | Life Science Alliance [life-science-alliance.org]
- 2. Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third Harmonic Bio To Dissolve; THB335 Shows Promise, Sale Process Now Underway | Nasdaq [nasdaq.com]
- 4. Third Harmonic Bio Announces Phase 1 Clinical Results for THB335 and Provides Corporate Strategic Update - BioSpace [biospace.com]
- 5. Third Harmonic Bio announces next-generation oral KIT inhibitor for inflammatory diseases | BioWorld [bioworld.com]
- 6. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Labuxtinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Labuxtinib.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, like many kinase inhibitors, is a lipophilic molecule designed to be membrane-permeable to reach its intracellular target, the c-Kit kinase. This inherent lipophilicity results in low aqueous solubility.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For in vitro research, this compound is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "crashing out." It occurs because the drug is much less soluble in the aqueous buffer than in DMSO. To mitigate this, ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. Other strategies to prevent precipitation are discussed in the troubleshooting guides below.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of weakly basic or acidic compounds is often pH-dependent. While specific data for this compound is not publicly available, its chemical structure suggests it may have ionizable groups. For weakly basic compounds, solubility generally increases in acidic conditions (lower pH) where the molecule becomes protonated (charged). Conversely, for weakly acidic compounds, solubility increases in basic conditions (higher pH). It is recommended to perform a pH-solubility profile experiment to determine the optimal pH for your experiments.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Aqueous Buffer
Problem: this compound powder does not readily dissolve when directly added to aqueous buffers.
Troubleshooting Workflow:
Caption: Initial workflow for dissolving this compound.
Strategies to Improve Solubility:
| Strategy | Description | Expected Outcome |
| pH Adjustment | Modify the pH of the aqueous buffer. Based on its chemical structure, this compound is likely a weak base, so lowering the pH may increase solubility. | Increased solubility due to ionization of the molecule. |
| Co-solvents | Introduce a small percentage of a water-miscible organic co-solvent (e.g., ethanol (B145695), polyethylene (B3416737) glycol) into the aqueous buffer. | Improved solvation of the lipophilic this compound molecule. |
| Excipients | Utilize solubility-enhancing excipients such as cyclodextrins or surfactants. | Formation of inclusion complexes or micelles that increase the apparent solubility of this compound. |
Issue 2: Optimizing this compound Concentration for In Vitro Assays
Problem: Determining the maximum achievable concentration of this compound in an aqueous buffer without precipitation.
Experimental Workflow for Solubility Enhancement:
Caption: Workflow for selecting a solubility enhancement strategy.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to 10).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound as a function of pH.
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess of this compound to each solution.
-
Equilibrate, separate, and quantify the dissolved this compound as described in Protocol 1.
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the complexation efficiency.
-
-
Preparation of this compound-Cyclodextrin Complex (Kneading Method):
-
Weigh this compound and the chosen cyclodextrin in a determined molar ratio (e.g., 1:1 or 1:2).
-
Triturate the powders in a mortar.
-
Add a small amount of a suitable solvent (e.g., water/ethanol 1:1 v/v) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the paste to a constant weight and grind it into a fine powder.
-
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30, polyethylene glycol 6000) in a suitable common volatile solvent (e.g., ethanol or methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by slow evaporation under a nitrogen stream.
-
Drying: Dry the resulting solid film or mass under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid mass and pulverize it to obtain a fine powder.
This compound Signaling Pathway
This compound is an inhibitor of the c-Kit receptor tyrosine kinase. The binding of the ligand, Stem Cell Factor (SCF), to c-Kit induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling pathways that promote cell proliferation and survival. This compound blocks this process by inhibiting the kinase activity of c-Kit.
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Labuxtinib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter inconsistent results during their experiments with Labuxtinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tyrosine kinase inhibitor that primarily targets the c-Kit receptor.[1] Its mechanism of action involves binding to the ATP-binding pocket of the c-Kit kinase domain, which prevents phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[1] this compound may also inhibit the platelet-derived growth factor receptor (PDGFR).[1] It is identified as the proposed International Nonproprietary Name (INN) for the c-Kit inhibitor THB335.[2][3]
Q2: What are the common experimental assays used to evaluate the efficacy of this compound?
Common assays to assess the in vitro efficacy of this compound include:
-
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®): These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.[4]
-
c-Kit Phosphorylation Assays (Western Blot or ELISA): These assays directly measure the inhibition of c-Kit autophosphorylation upon this compound treatment, confirming target engagement.[5][6]
-
Western Blot Analysis of Downstream Signaling: This technique is used to assess the phosphorylation status of key downstream proteins like Akt and ERK, to confirm the inhibition of the PI3K/Akt and MAPK/ERK pathways.[7][8]
Q3: What are some potential reasons for inconsistent IC50 values in my cell viability assays with this compound?
Inconsistent half-maximal inhibitory concentration (IC50) values for this compound can stem from several factors:
-
Cell-based factors: Cell line authenticity, passage number, cell density at the time of treatment, and the presence of drug resistance mutations (e.g., in the c-Kit kinase domain) can all influence results.[9][10]
-
Experimental conditions: Variations in incubation time, serum concentration in the media, and issues with the this compound compound itself (e.g., solubility, stability) can lead to variability.
-
Assay-specific issues: For MTT/MTS assays, factors like high background absorbance, incomplete formazan (B1609692) crystal solubilization, or direct reduction of the MTT reagent by the compound can cause inconsistent readings.[1]
Q4: My Western blot results for p-Akt/p-ERK inhibition by this compound are not consistent. What could be the cause?
Inconsistent Western blot results can be due to:
-
Suboptimal protein extraction: Inefficient cell lysis or protein degradation can affect the quality of the results.
-
Loading inaccuracies: Unequal amounts of protein loaded onto the gel can lead to misleading comparisons. Always use a reliable loading control (e.g., GAPDH, β-actin).
-
Antibody issues: The quality and specificity of primary and secondary antibodies are critical. Ensure they are validated for the intended application and used at the recommended dilutions.
-
Technical variability: Inconsistent transfer efficiency, washing steps, or detection reagent exposure can all contribute to variability.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells plated in each well. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting. |
| Edge effects: Evaporation in the outer wells of the plate leading to increased compound concentration. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1] | |
| IC50 value is significantly higher than expected | Compound inactivity: Degradation or precipitation of this compound. | Prepare fresh dilutions of this compound from a new stock solution. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in media. |
| Cell resistance: The cell line may have acquired resistance to c-Kit inhibitors. | Sequence the c-Kit gene in your cell line to check for known resistance mutations.[9] | |
| IC50 value is lower than expected or shows high cytotoxicity at low concentrations | Off-target effects: this compound may be affecting other kinases or cellular pathways. | Corroborate results with an alternative cytotoxicity assay that measures a different endpoint (e.g., LDH assay for membrane integrity). |
| Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) may be causing cell death. | Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| High background absorbance (in MTT/MTS assays) | Media components: Phenol (B47542) red in the media can interfere with absorbance readings. | Use phenol red-free media during the assay or wash cells with PBS before adding the MTT reagent.[1] |
| Direct MTT reduction by this compound: The compound itself may be reducing the MTT reagent. | Perform a cell-free control by adding this compound to media with the MTT reagent. If a color change occurs, consider an alternative viability assay.[1] |
Inconsistent Western Blot Results for Downstream Signaling
| Observed Issue | Potential Cause | Recommended Solution |
| No or weak signal for phosphorylated proteins (p-c-Kit, p-Akt, p-ERK) | Ineffective stimulation: If using a ligand (e.g., SCF) to stimulate the pathway, the ligand may be inactive or used at a suboptimal concentration/time. | Confirm the activity of the stimulating ligand. Perform a time-course and dose-response experiment to determine optimal stimulation conditions. |
| Rapid dephosphorylation: Phosphatases in the cell lysate may have dephosphorylated the target proteins. | Use phosphatase inhibitors in your lysis buffer and keep samples on ice at all times. | |
| High background on the blot | Insufficient blocking: Incomplete blocking of the membrane allows for non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).[5] |
| Antibody concentration too high: Excess primary or secondary antibody can lead to high background. | Optimize antibody concentrations by performing a titration experiment. | |
| Inconsistent band intensities for loading control | Unequal protein loading: Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay) and carefully load equal amounts of protein for each sample. |
Data Presentation
Representative IC50 Values for c-Kit Inhibitors
Disclaimer: The following data is for illustrative purposes and represents the activity of other c-Kit inhibitors. Publicly available, specific IC50 data for this compound is limited.
| c-Kit Inhibitor | Cell Line | Cancer Type | Reported IC50 |
| Imatinib | - | Cell-based assay | 0.1 µM[11] |
| Dasatinib | - | Cell-free assay | 79 nM[11] |
| Sorafenib | - | - | - |
| Sunitinib | - | - | - |
| Pazopanib | TF-1 | Erythroleukemia | 3.7 nM (in culture medium) |
| Dasatinib | TF-1 | Erythroleukemia | 1.5 nM (in culture medium) |
| Quizartinib | - | - | 28 nM (in culture medium) |
Experimental Protocols
c-Kit Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate a c-Kit dependent cell line (e.g., HMC-1) and allow them to stabilize. If necessary, serum-starve the cells to reduce basal phosphorylation. Treat cells with varying concentrations of this compound for a predetermined time, followed by stimulation with Stem Cell Factor (SCF) to induce c-Kit phosphorylation.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5] Incubate with a primary antibody specific for phosphorylated c-Kit (e.g., anti-phospho-c-Kit Tyr719) overnight at 4°C.[5]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To confirm equal loading, the membrane can be stripped and reprobed with an antibody for total c-Kit.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for p-Akt and p-ERK
-
Sample Preparation: Prepare cell lysates from this compound-treated and control cells as described in the c-Kit phosphorylation assay protocol.
-
SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer as previously described.
-
Blocking: Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473) and p-ERK (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Proceed with washing, secondary antibody incubation, and ECL detection as previously described.
-
Reprobing: Strip the membranes and reprobe with antibodies for total Akt and total ERK to confirm that changes in phosphorylation are not due to changes in total protein levels.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for cell viability assays.
Caption: Identifying sources of experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PathScan® Phospho-c-Kit ELISA Kit (Tyr719) | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. embopress.org [embopress.org]
- 8. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Labuxtinib Technical Support Center: Investigating Potential Off-Target Effects in Kinase Assays
Welcome to the technical support resource for researchers utilizing Labuxtinib (B8432871). This guide provides essential information, troubleshooting advice, and frequently asked questions regarding the potential for off-target effects in kinase assays. As this compound is a potent c-Kit and likely a Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase inhibitor, understanding its broader kinase selectivity is crucial for interpreting experimental results accurately.[1][2][3][4]
While comprehensive public data on the kinome-wide selectivity of this compound is limited due to its stage in development, this resource offers guidance on how to assess its off-target profile and troubleshoot unexpected findings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is primarily identified as a potent inhibitor of the c-Kit tyrosine kinase.[1][2][3] Patent literature also suggests that it may inhibit the Platelet-Derived Growth Factor Receptor (PDGFR).[1] These kinases are key regulators of cell survival, proliferation, and differentiation, and their aberrant signaling is implicated in various cancers.
Q2: What are "off-target" effects of a kinase inhibitor?
Off-target effects refer to the inhibition of kinases other than the intended primary target(s). Since many kinase inhibitors are ATP-competitive, and the ATP-binding pocket is conserved across the kinome, there is potential for cross-reactivity with other kinases. These unintended interactions can lead to unexpected biological effects, toxicity, or confounding experimental results.[5]
Q3: My experimental results with this compound are not what I expected based on c-Kit/PDGFR inhibition. Could off-target effects be the cause?
It is possible. If you observe cellular phenotypes or signaling changes that cannot be directly attributed to the inhibition of c-Kit or PDGFR, it is prudent to consider the possibility of off-target effects. This could manifest as unexpected changes in phosphorylation of downstream substrates not known to be part of the c-Kit/PDGFR pathways.
Q4: How can I experimentally determine the off-target profile of this compound?
Several methods can be employed for kinase inhibitor profiling.[6][7] A common approach is to screen the compound against a large panel of purified kinases and measure its inhibitory activity (e.g., IC50) for each. Commercial services offer kinome-wide profiling. Alternatively, chemical proteomics approaches can be used to identify kinase targets in cell lysates or even in living cells.[6][8]
Q5: What is the significance of identifying the off-target profile of this compound?
Understanding the complete kinase inhibition profile of this compound is critical for several reasons:
-
Mechanism of Action: It provides a more precise understanding of how the compound elicits its biological effects.
-
Therapeutic Window: It helps in predicting potential toxicities that may arise from inhibiting essential kinases.
-
Drug Repurposing: Unidentified off-target activities could represent new therapeutic opportunities.[9]
-
Data Interpretation: It is essential for accurately interpreting in vitro and in vivo experimental data.
Troubleshooting Guide: Unexpected Results in Kinase Assays
If you encounter unexpected results when using this compound, the following table provides potential causes and suggested solutions.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected cell toxicity or phenotype | Inhibition of an essential off-target kinase. | 1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Attempt to rescue the phenotype by overexpressing a constitutively active form of the intended target (c-Kit/PDGFR). 3. Use a structurally unrelated inhibitor of c-Kit/PDGFR to see if the phenotype is recapitulated. 4. Consider a kinome-wide screen to identify potential off-targets. |
| Inconsistent results between different cell lines | Cell lines may have varying expression levels of off-target kinases, leading to different sensitivities. | 1. Profile the expression of known or suspected off-target kinases in your cell lines of interest. 2. Compare the IC50 of this compound across the different cell lines. |
| Activation or inhibition of an unexpected signaling pathway | This compound may be inhibiting a kinase upstream of this pathway. | 1. Use phosphoproteomics to identify changes in protein phosphorylation upon this compound treatment. 2. Consult kinase-substrate databases to identify potential kinases responsible for the observed phosphorylation changes. |
Experimental Protocols
Protocol: In Vitro Kinase Profiling Assay (Luminescent ADP Detection)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of kinases using a luminescence-based ADP detection assay, such as ADP-Glo™.[10]
Objective: To determine the IC50 values of this compound for a panel of kinases to identify potential off-targets.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Also, prepare a DMSO control.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and this compound dilution (or DMSO control).
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a kinase detection reagent and incubating further.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Signaling Pathways
Caption: this compound's potential effects on signaling pathways.
Experimental Workflow
References
- 1. synthachem.com [synthachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Technical Support Center: Optimizing Labuxtinib Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of Labuxtinib (B8432871) for in vitro experiments while minimizing cytotoxicity. As specific cytotoxicity data for this compound is not widely published, this guide focuses on providing the methodologies and frameworks for establishing these parameters in your own experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor that primarily targets the c-Kit receptor.[1] By binding to the ATP-binding pocket of c-Kit, this compound inhibits its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[1] These pathways are crucial for cell survival, proliferation, and differentiation. Aberrant c-Kit signaling is implicated in various cancers, making it a key therapeutic target.[1]
Q2: What are the expected cytotoxic effects of this compound?
A2: As a c-Kit inhibitor, this compound's intended effect is to induce apoptosis (programmed cell death) and inhibit proliferation in cancer cells that rely on c-Kit signaling.[1] However, off-target effects or high concentrations can lead to cytotoxicity in other cell types. A precursor molecule to this compound was discontinued (B1498344) due to hepatotoxicity, highlighting the importance of careful dose optimization.[2]
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration will be a balance between achieving the desired biological effect (e.g., inhibition of c-Kit phosphorylation, cell growth arrest) and minimizing off-target cytotoxicity. This is typically determined by performing a dose-response study to establish the half-maximal inhibitory concentration (IC50) for your specific cell line and assay.
Q4: Are there any known IC50 values for this compound?
A4: As of now, specific IC50 values for this compound in various cell lines are not widely available in the public domain. It is therefore essential to determine these values empirically in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | - The cell line is highly sensitive to c-Kit inhibition.- The compound has off-target effects in your specific cell line.- Errors in drug dilution or concentration calculation. | - Perform a broader dose-response curve starting from very low (picomolar) concentrations.- Use a positive control cell line known to be less sensitive.- Verify the stock solution concentration and perform serial dilutions carefully. |
| No observable effect even at high concentrations | - The cell line does not express functional c-Kit or is not dependent on its signaling.- The drug is not stable in the culture medium.- The incubation time is too short. | - Confirm c-Kit expression and phosphorylation status in your cell line (e.g., by Western blot).- Test a positive control cell line known to be sensitive to c-Kit inhibitors (e.g., Mo7e).- Prepare fresh drug dilutions for each experiment.- Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the multi-well plate.- Inconsistent drug addition. | - Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a multichannel pipette and ensure consistent mixing after drug addition. |
| Precipitation of this compound in culture medium | - The concentration exceeds the solubility of the compound in the medium. | - Check the solubility of this compound in your specific culture medium.- Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which is suitable for assessing the anti-proliferative activity of c-Kit inhibitors.[3]
Materials:
-
This compound
-
Cell line of interest (e.g., Mo7e, a human megakaryoblastic leukemia cell line that endogenously expresses c-Kit)[3]
-
Complete cell culture medium
-
Sterile 96-well plates (clear bottom for microscopy, white for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells per well in 100 µL).
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., starting from 10 µM and performing 3-fold dilutions).[3]
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Quantitative Data Summary (Hypothetical Example)
Since specific data for this compound is not publicly available, the following table provides a template for how to structure your experimentally determined data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Mo7e | CellTiter-Glo | 48 | To be determined |
| Your Cell Line 1 | MTT Assay | 72 | To be determined |
| Your Cell Line 2 | Real-Time Glo | 48 | To be determined |
Visualizations
References
Labuxtinib stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Labuxtinib (B8432871) for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] The product should be stored in a dry, dark place.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] A common stock solution concentration for in vitro studies is 10 mM. It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.[1] For detailed steps, please refer to the "Experimental Protocols" section.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: Once dissolved in DMSO, this compound stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store aliquots at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Q4: My this compound solution in DMSO appears to have precipitated. What should I do?
A4: If you observe precipitation in your DMSO stock solution, gentle warming in a 37°C water bath for 5-10 minutes and/or sonication can help redissolve the compound. Always visually inspect the solution to ensure it is clear before use. To prevent precipitation, ensure you are using anhydrous DMSO and that the stock solution is stored properly.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. How can I prevent this?
A5: This is a common issue known as "salting out" or precipitation due to a rapid change in solvent polarity. To mitigate this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer or cell culture medium. This gradual dilution minimizes the risk of the compound crashing out of solution. Additionally, ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell-based assays. | Degradation of this compound due to improper storage or handling. | Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Inaccurate concentration of the working solution. | Verify the calculations for stock solution and working solution preparation. Ensure the compound was fully dissolved in DMSO before making further dilutions. | |
| Off-target effects of the compound at high concentrations. | Perform a dose-response experiment to determine the optimal concentration range. Use the lowest effective concentration to minimize potential off-target effects. | |
| Low solubility or precipitation of this compound in DMSO. | Use of non-anhydrous or low-purity DMSO. | Use fresh, high-purity, anhydrous DMSO. Store DMSO properly to prevent moisture absorption. |
| Intended concentration exceeds the solubility limit. | Try preparing a more dilute stock solution. Gentle warming (37°C) or sonication can aid dissolution. | |
| Precipitation of this compound in cell culture medium. | Rapid change in solvent polarity upon dilution. | Perform an intermediate dilution of the DMSO stock solution in cell culture medium before making the final dilution. Ensure thorough mixing immediately after adding the compound to the aqueous medium. |
| Final DMSO concentration is too low to maintain solubility. | While keeping DMSO concentration low is important, ensure it is sufficient to keep this compound in solution. A final concentration of 0.1-0.5% is generally well-tolerated by most cell lines. |
Quantitative Data Summary
Table 1: this compound Stability and Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Table 2: this compound Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | 125 mg/mL (331.24 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended. | [1] |
| Water | Restricted | This compound has limited solubility in aqueous solutions. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 377.37 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Using a calibrated analytical balance, accurately weigh out 3.77 mg of this compound powder.
-
Dissolve: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the 10 mM stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: To minimize precipitation, perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Mix thoroughly by gentle vortexing or pipetting.
-
Final Dilution: Perform the final dilution to achieve the desired concentration for your experiment. For example, to obtain a final concentration of 1 µM in a well containing 200 µL of cell culture, add 2 µL of the 100 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.
Protocol 3: General Cell Proliferation Assay (e.g., CellTiter-Glo®)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound working solutions (prepared as in Protocol 2)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell line and the duration of the assay. Allow cells to adhere and resume logarithmic growth (typically overnight).
-
Treatment: Remove the seeding medium and replace it with fresh medium containing various concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay. Typically, this involves equilibrating the plate and the assay reagent to room temperature, adding the reagent to each well, mixing, and incubating for a short period to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for this compound in cell-based assays.
Caption: this compound inhibits the c-Kit signaling pathway.
References
Technical Support Center: Overcoming Experimental Variability with Labuxtinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistency in experiments involving Labuxtinib (B8432871).
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
1. What is this compound and what is its mechanism of action? this compound is a potent and selective tyrosine kinase inhibitor. Its primary target is the c-Kit receptor tyrosine kinase.[1] this compound functions by competitively binding to the ATP-binding pocket of the c-Kit kinase domain, which inhibits autophosphorylation of the receptor.[1] This blockage prevents the activation of downstream signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT, which are crucial for cell proliferation, survival, and differentiation.[1]
2. What are the recommended storage and handling conditions for this compound? To maintain its integrity, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years). Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles.
3. What is the solubility of this compound? this compound has limited solubility in aqueous solutions. It is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 125 mg/mL (331.24 mM) and is also soluble in ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
4. What are the known off-target effects of this compound? While this compound is a selective c-Kit inhibitor, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations. The patent for this compound suggests potential dual-kinase inhibition of both c-Kit and platelet-derived growth factor receptor (PDGFR).[1] Off-target effects can lead to unexpected cellular phenotypes or toxicity. It is advisable to perform experiments across a range of concentrations and, if necessary, use orthogonal methods like a second, structurally different c-Kit inhibitor or genetic knockdown to validate that the observed effects are on-target.
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with this compound.
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the culture medium for any precipitate after adding the this compound working solution. 2. Ensure the final DMSO concentration in the medium is below 0.5%. 3. Prepare fresh serial dilutions from the stock solution for each experiment. | Clear medium with no visible precipitate, ensuring the nominal and effective concentrations are the same. |
| Cell Seeding Density | 1. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. 2. Use a consistent cell counting method and ensure a homogenous cell suspension before plating. | Reduced well-to-well variability and more consistent growth rates in control wells. |
| Assay Incubation Time | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and assay. | Identification of an incubation time that provides a sufficient assay window and reproducible results. |
| Cell Line Instability | 1. Use cells with a low passage number and regularly perform cell line authentication. 2. Monitor the expression levels of c-Kit in your cell line, as this can change with passage. | Consistent cellular response to this compound due to a stable and verified cell line. |
Guide 2: Weak or No Inhibition of c-Kit Phosphorylation in Western Blot
Problem: Your western blot results show minimal or no decrease in phosphorylated c-Kit (p-c-Kit) levels after treatment with this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Ligand Stimulation | 1. Ensure that the stimulation with stem cell factor (SCF), the ligand for c-Kit, is performed at an optimal concentration and for a sufficient duration to induce robust c-Kit phosphorylation in your control cells. 2. Titrate the SCF concentration and perform a time-course of stimulation. | Strong and consistent p-c-Kit signal in the positive control, providing a clear baseline to assess inhibition. |
| Insufficient this compound Concentration or Incubation Time | 1. Perform a dose-response experiment with a range of this compound concentrations. 2. Conduct a time-course experiment to determine the optimal pre-incubation time with this compound before SCF stimulation. | A clear dose-dependent inhibition of p-c-Kit, allowing for the determination of an effective concentration. |
| Issues with Antibody Performance | 1. Use validated antibodies for both total c-Kit and p-c-Kit. 2. Run positive and negative controls to ensure antibody specificity. 3. Optimize antibody dilutions and incubation conditions. | Strong, specific bands for both total and phosphorylated c-Kit, with low background. |
| Sample Preparation and Handling | 1. Add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of c-Kit during sample preparation. 2. Handle samples on ice and process them quickly. | Preservation of the phosphorylation status of c-Kit, leading to accurate western blot results. |
III. Data Presentation
This section provides a summary of quantitative data related to this compound's activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| Cell Proliferation Assay | Mo7e (human megakaryocytic leukemia) | c-Kit | 20 | [2] |
| Cell Proliferation Assay | Mo7e (human megakaryocytic leukemia) | c-Kit | 58 | [2] |
Note: The variability in IC50 values can be attributed to different experimental conditions. It is recommended to determine the IC50 in your specific experimental system.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments with this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of c-Kit-dependent cells.
Materials:
-
This compound
-
c-Kit dependent cell line (e.g., Mo7e)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be ≤0.1%. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.
Protocol 2: Western Blot for c-Kit Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on SCF-induced c-Kit phosphorylation.
Materials:
-
This compound
-
Cell line expressing c-Kit
-
Serum-free cell culture medium
-
Stem Cell Factor (SCF)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-c-Kit, anti-total c-Kit, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Plate cells and allow them to attach. Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal phosphorylation.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours.
-
SCF Stimulation: Stimulate the cells with SCF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-c-Kit) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total c-Kit and a loading control antibody to ensure equal protein loading.
V. Mandatory Visualizations
Signaling Pathway
Caption: The c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A general experimental workflow for in vitro studies using this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Identifying and mitigating Labuxtinib off-target kinase activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and mitigating potential off-target kinase activity of Labuxtinib. The following information is designed to assist in troubleshooting experiments and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and highly selective oral inhibitor of the c-Kit receptor tyrosine kinase.[1][2] It is also suggested to have activity against the Platelet-Derived Growth Factor Receptor (PDGFR).
Q2: What is known about the selectivity and off-target profile of this compound?
A2: this compound, also referred to as THB335, is described as a next-generation, highly selective c-Kit inhibitor.[1][2] Preclinical data indicates a high degree of selectivity against closely related kinases, including PDGFR and Colony-Stimulating Factor 1 Receptor (CSF1R), as evaluated by both biochemical and cell-based viability assays.[1][2] While comprehensive public kinome scan data with IC50 or Kd values for a broad panel of kinases is not available, the development program for THB335 focused on improving the safety profile and mitigating risks like hepatotoxicity that were observed with a first-generation molecule, suggesting a refined selectivity profile.[1]
Q3: What are the potential off-target effects I should be aware of when using this compound?
A3: Given its primary targets, potential off-target effects could theoretically involve other members of the tyrosine kinase family. While this compound is designed for high selectivity, researchers should consider the possibility of engagement with other kinases, especially at higher concentrations. As a reference, other multi-kinase inhibitors that target c-Kit and PDGFR, such as Imatinib, Sunitinib, and Sorafenib, have known off-target activities that can provide insights into potential kinase families to monitor.
Q4: How can I experimentally determine if an observed cellular effect is due to on-target or off-target activity of this compound?
A4: Several experimental approaches can be employed:
-
Dose-Response Analysis: On-target effects are typically observed at lower concentrations of the inhibitor, consistent with its IC50 for c-Kit. Off-target effects may appear at higher concentrations.
-
Rescue Experiments: In a cell line dependent on c-Kit signaling, expressing a this compound-resistant mutant of c-Kit should reverse the on-target effects. If the phenotype persists, it is likely due to an off-target interaction.
-
Use of Structurally Unrelated Inhibitors: Confirming a phenotype with a structurally different c-Kit inhibitor can strengthen the evidence for an on-target effect.
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate c-Kit expression should mimic the on-target effects of this compound. If this compound elicits a response in a c-Kit knockout cell line, it is indicative of an off-target mechanism.[3]
Q5: What are the key signaling pathways downstream of c-Kit that are expected to be inhibited by this compound?
A5: Upon binding of its ligand, Stem Cell Factor (SCF), c-Kit activates several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways include:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS/MAPK (ERK) Pathway: Regulates gene expression and cell proliferation.
-
JAK/STAT Pathway: Involved in the regulation of gene transcription.
-
SRC Family Kinases: Participate in various signaling cascades.
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Cellular Phenotype
-
Possible Cause 1: Off-Target Kinase Inhibition.
-
Troubleshooting Step:
-
Perform a kinome-wide selectivity screen to identify potential off-target kinases.
-
Conduct a literature search for the identified off-targets to understand their cellular functions.
-
Validate the off-target engagement in your cellular system using Western blotting to assess the phosphorylation status of the off-target kinase or its known downstream substrates.
-
-
-
Possible Cause 2: Activation of Compensatory Signaling Pathways.
-
Troubleshooting Step:
-
Use phospho-kinase antibody arrays or mass spectrometry-based phosphoproteomics to get a global view of signaling pathway alterations.
-
Investigate known feedback loops or crosstalk between the c-Kit pathway and other signaling networks.
-
Consider using combination therapies with inhibitors of the identified compensatory pathways to see if the original phenotype is restored.
-
-
Issue 2: High Cytotoxicity at Effective Concentrations
-
Possible Cause 1: On-Target Toxicity in the Specific Cell Line.
-
Troubleshooting Step:
-
Confirm that the cell line's viability is highly dependent on c-Kit signaling.
-
Perform a dose-titration experiment to find the lowest effective concentration that inhibits c-Kit phosphorylation without causing excessive cell death.
-
-
-
Possible Cause 2: Off-Target Toxicity.
-
Troubleshooting Step:
-
Refer to kinome scan data of similar inhibitors to identify potential off-target kinases known to be essential for cell survival.
-
Use a structurally unrelated c-Kit inhibitor to see if the cytotoxicity persists. If it does, the effect is more likely on-target.
-
-
Data Presentation: Comparative Off-Target Profiles of Selected c-Kit/PDGFR Inhibitors
The following tables summarize publicly available data for other kinase inhibitors targeting c-Kit and PDGFR. This information can serve as a reference for designing experiments to investigate potential off-target activities of this compound.
Table 1: Off-Target Kinase Inhibition Profile of Imatinib
| Kinase | IC50 (nM) | Biological Process |
| c-Kit | 100 | Cell survival, proliferation |
| PDGFRα | 100 | Cell growth, proliferation |
| PDGFRβ | 100 | Angiogenesis, cell proliferation |
| ABL1 | 600 | Cell differentiation, proliferation |
| LCK | >10,000 | T-cell signaling |
| SYK | >10,000 | B-cell signaling |
Table 2: Off-Target Kinase Inhibition Profile of Sunitinib
| Kinase | IC50 (nM) | Biological Process |
| PDGFRβ | 2 | Angiogenesis, cell proliferation |
| VEGFR2 | 80 | Angiogenesis |
| c-Kit | - | Cell survival, proliferation |
| FLT3 | - | Hematopoiesis |
| RET | - | Neuronal development |
| CSF1R | - | Macrophage differentiation |
Table 3: Off-Target Kinase Inhibition Profile of Sorafenib
| Kinase | IC50 (nM) | Biological Process |
| RAF1 | 6 | Cell proliferation |
| BRAF | 22 | Cell proliferation |
| VEGFR2 | 90 | Angiogenesis |
| VEGFR3 | 20 | Angiogenesis |
| PDGFRβ | 57 | Angiogenesis, cell proliferation |
| c-Kit | 58 | Cell survival, proliferation |
| FLT3 | 58 | Hematopoiesis |
| RET | - | Neuronal development |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Competitive Binding Assay)
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., KINOMEscan™) or an in-house kinase panel. The assay is typically performed in a multi-well plate format.
-
Binding Reaction: A mixture containing a DNA-tagged kinase, a ligand-immobilized solid support (e.g., beads), and this compound at various concentrations is prepared in a binding buffer.
-
Incubation: The plate is incubated at room temperature with gentle agitation to allow the competitive binding to reach equilibrium.
-
Washing: The solid support is washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) targeting the DNA tag.
-
Data Analysis: The amount of kinase bound to the solid support is inversely proportional to the binding affinity of this compound. A dose-response curve is generated by plotting the amount of bound kinase against the this compound concentration to calculate the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target kinase (c-Kit) in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target kinase to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest and wash the cells in PBS. Resuspend the cells in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific for the target kinase (e.g., anti-c-Kit).
-
Data Analysis: Quantify the band intensities. A ligand-induced stabilization of the target protein will result in more soluble protein remaining at higher temperatures in the this compound-treated samples compared to the vehicle control. This is observed as a shift in the melting curve.
Protocol 3: Western Blot Analysis for On- and Off-Target Pathway Modulation
Objective: To assess the phosphorylation status of downstream effectors of c-Kit and potential off-target kinases following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve the cells in serum-free media for 4-6 hours, then treat with a dose-range of this compound or vehicle (DMSO) for 1-2 hours. Stimulate with the appropriate ligand (e.g., SCF for c-Kit activation) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-c-Kit (on-target)
-
Total c-Kit
-
Phospho-AKT (downstream on-target)
-
Total AKT
-
Phospho-ERK1/2 (downstream on-target)
-
Total ERK1/2
-
Phospho-STAT3 (potential off-target pathway)
-
Total STAT3
-
A loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels. Compare the treated samples to the stimulated vehicle control to determine the extent of inhibition.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting logic for unexpected results.
Caption: Experimental workflow for off-target ID.
References
Preventing Labuxtinib precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Labuxtinib precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective c-Kit tyrosine kinase inhibitor.[1] It is typically supplied as a white to off-white crystalline powder.[1] Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions like cell culture media but is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What is the recommended solvent for dissolving this compound?
DMSO is the recommended solvent for preparing this compound stock solutions.[1] It has been reported to dissolve in DMSO at a concentration of 125 mg/mL (331.24 mM). For optimal results, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound is a common issue when a concentrated DMSO stock solution is diluted into an aqueous cell culture medium. This occurs because the final concentration of this compound may exceed its solubility limit in the final medium, which has a much lower percentage of DMSO.[3] Factors such as the final concentration of this compound, the final DMSO concentration, the temperature of the medium, and the method of dilution can all contribute to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[3] However, it is always best to determine the specific tolerance of your cell line with a vehicle control experiment. It is important to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control.
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to cell culture medium.
This is a common problem often referred to as "crashing out" and is due to the rapid change in solvent environment.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The intended concentration exceeds its solubility in the final medium. Lower the final working concentration or perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section). |
| Rapid Dilution | Adding the concentrated DMSO stock directly to the full volume of media can cause localized high concentrations and immediate precipitation. Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling the medium. |
| Low Temperature of Media | Solubility of compounds often decreases at lower temperatures. Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. |
| High Concentration of DMSO Stock | Using a very high concentration stock solution necessitates a large dilution factor, which can lead to rapid precipitation. Consider preparing an intermediate dilution of your stock solution in DMSO before the final dilution into the medium. |
Issue: this compound precipitates in the cell culture medium over time during incubation.
Delayed precipitation can occur due to changes in the medium or the compound's stability.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over long incubation periods at 37°C. Consider refreshing the media with newly prepared this compound solution for long-term experiments. |
| Media Evaporation | Evaporation from culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and use plates with low-evaporation lids. |
| Interaction with Media Components | Components in the serum or media supplements may interact with this compound, reducing its solubility over time. If using serum-containing medium, try pre-diluting the this compound stock in a small volume of the serum-containing medium first before adding it to the rest of the culture. |
| pH Shift in Media | Changes in the pH of the culture medium during cell growth can affect the solubility of the compound. Ensure your medium is properly buffered. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | 125 mg/mL | 331.24 mM | [2] |
Note: It is recommended to use ultrasonic treatment to aid dissolution in DMSO.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 377.37 g/mol )[2]
-
Anhydrous, high-purity DMSO[2]
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening.
-
Weigh: Accurately weigh out 3.77 mg of this compound powder.
-
Dissolve: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.[2]
-
Store: Aliquot the 10 mM stock solution into single-use, light-protected tubes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol allows you to empirically determine the highest concentration of this compound that remains soluble in your specific cell culture setup.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640, with or without serum)
-
Sterile 96-well clear-bottom plate
-
Microscope
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In a sterile 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in your complete cell culture medium. For example, you can aim for a range of final concentrations from 1 µM to 50 µM. It is crucial to maintain a constant final DMSO concentration (e.g., 0.1% or 0.5%) across all wells.
-
Vehicle Control: Prepare wells containing only the cell culture medium with the same final DMSO concentration as your test wells.
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 2, 6, 24, or 48 hours).
-
Visual Inspection: At different time points, carefully inspect each well for any signs of precipitation. This can be done by naked eye against a dark background and more sensitively under a microscope. Precipitates will appear as small, crystalline structures or a general cloudiness.
-
Identify Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate at your desired time point is the maximum soluble concentration for your experimental conditions.
Visualizations
Signaling Pathway
Caption: this compound inhibits c-Kit signaling pathways.
Experimental Workflow
References
Technical Support Center: Interpreting Unexpected Results from Labuxtinib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Labuxtinib. The information is designed to help interpret unexpected experimental results and provide guidance on optimizing experimental protocols.
Disclaimer: this compound is a c-Kit and potential PDGFR kinase inhibitor currently in early stages of development. As such, publicly available data is limited. The following guidance is based on the known mechanism of action of c-Kit inhibitors and general principles of troubleshooting tyrosine kinase inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tyrosine kinase inhibitor that targets the c-Kit receptor.[1] It functions by competitively binding to the ATP-binding pocket of the c-Kit kinase domain, which prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1] There is also evidence to suggest that this compound may inhibit the Platelet-Derived Growth Factor Receptor (PDGFR).[1]
Q2: I am not observing the expected level of inhibition of c-Kit phosphorylation. What are some potential causes?
Several factors could contribute to a lack of c-Kit phosphorylation inhibition. These can be broadly categorized into issues with the compound, experimental setup, or the biological system itself.
-
Compound Integrity: Ensure your this compound stock is properly dissolved and has been stored correctly to prevent degradation. Multiple freeze-thaw cycles should be avoided.
-
Experimental Protocol: Verify the final concentration of this compound in your assay. Inaccurate dilutions can lead to a lower-than-expected effective concentration. Also, ensure that the incubation time with this compound is sufficient for target engagement before cell lysis.
-
Cellular Context: The cell line you are using may have a high level of basal c-Kit activation, requiring a higher concentration of the inhibitor. It is also possible that the cells have acquired resistance mutations in the c-Kit gene.
Q3: My cell viability assay shows a weaker-than-expected effect of this compound. How can I troubleshoot this?
A weaker-than-expected effect on cell viability can be due to several reasons:
-
Assay Duration: The duration of your cell viability assay may not be long enough for the anti-proliferative or apoptotic effects of this compound to become apparent. Consider extending the treatment duration.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of viability assays. High cell density can sometimes mask the effects of a cytotoxic agent.
-
Off-Target Effects: At higher concentrations, off-target effects of kinase inhibitors can lead to unexpected cellular responses.[2] It is crucial to determine a therapeutic window where on-target effects are maximized and off-target toxicity is minimized.
-
Resistance Mechanisms: The cells may have intrinsic or acquired resistance to c-Kit inhibition. This could be due to mutations in the c-Kit gene or the activation of alternative survival pathways.
Q4: I am observing paradoxical activation of a downstream signaling molecule after this compound treatment. Why might this be happening?
Paradoxical activation of signaling pathways can be a complex phenomenon. Some kinase inhibitors have been reported to cause a conformational change in the target protein that can, under certain circumstances, lead to its activation. Alternatively, inhibition of one pathway might lead to the compensatory upregulation of another. A thorough analysis of multiple downstream signaling molecules is recommended to understand the global effect of this compound on cellular signaling.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound in Cell Viability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility | Ensure complete dissolution of this compound in DMSO before preparing serial dilutions. Visually inspect for precipitates. | Consistent and reproducible dose-response curves. |
| Cell Line Variability | Perform cell line authentication to ensure the identity and purity of your cells. | Reduced variability in experimental replicates. |
| Assay Conditions | Standardize cell seeding density, treatment duration, and reagent concentrations across all experiments. | More consistent IC50 values across experiments. |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells and is below a cytotoxic level (typically <0.5%). | Elimination of solvent-induced artifacts in cell viability. |
Problem 2: No or Weak Inhibition of c-Kit Phosphorylation in Western Blot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time. | Clear inhibition of c-Kit phosphorylation at the determined optimal conditions. |
| Suboptimal Antibody Performance | Validate your phospho-c-Kit and total c-Kit antibodies using positive and negative controls. | Strong and specific bands for both phosphorylated and total c-Kit. |
| Inefficient Cell Lysis/Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. | High-quality cell lysates with intact proteins. |
| High Basal c-Kit Activity | Serum-starve cells before this compound treatment to reduce basal c-Kit phosphorylation. | A clearer window to observe inhibitor-induced changes in phosphorylation. |
Experimental Protocols
Protocol 1: Western Blot for c-Kit Phosphorylation
This protocol details the steps to assess the phosphorylation status of c-Kit in response to this compound treatment.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., GIST-T1, a human gastrointestinal stromal tumor cell line) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Kit (e.g., Tyr719) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Kit and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for c-Kit phosphorylation.
Caption: Troubleshooting logic for unexpected results.
References
Validation & Comparative
A Comparative Guide to Tyrosine Kinase Inhibitors in GIST Cell Lines: Imatinib vs. Labuxtinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct comparative efficacy data between labuxtinib (B8432871) and imatinib (B729) in Gastrointestinal Stromal Tumor (GIST) cell lines is not currently available in the public domain. Imatinib is the well-established first-line treatment for GIST, with extensive preclinical and clinical data supporting its efficacy. This compound is a novel tyrosine kinase inhibitor with a proposed mechanism of action that suggests potential utility in GIST, but experimental data in GIST cell lines has not been published.
This guide provides a comprehensive overview of the efficacy of imatinib in GIST cell lines, supported by quantitative data and detailed experimental protocols. It also describes the theoretical mechanism of action of this compound as a c-Kit inhibitor, offering a basis for its potential application in GIST treatment.
Introduction to Imatinib and this compound in the Context of GIST
Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) receptor tyrosine kinases. These mutations lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.
Imatinib (Gleevec®) was the first targeted therapy approved for GIST and remains the standard of care. It is a competitive inhibitor of the ATP-binding site of KIT and PDGFRA, effectively blocking their kinase activity.[1]
This compound is a developing tyrosine kinase inhibitor. While specific data on its activity in GIST cell lines is not yet published, its proposed mechanism of action as a c-Kit kinase inhibitor suggests it may have a therapeutic role in GIST.
This compound: A Potential Newcomer in GIST Treatment
Currently, there are no publicly available in vitro or in vivo studies detailing the efficacy of this compound in GIST cell lines. No clinical trials specifically investigating this compound in GIST patients have been registered to date.
Proposed Mechanism of Action
This compound is designed as a competitive inhibitor of the c-Kit kinase. By binding to the ATP-binding pocket of c-Kit, it is expected to prevent the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and its substrates. This action would block the downstream signaling cascades that are critical for the proliferation and survival of GIST cells. The primary signaling pathways implicated are the PI3K/AKT and MAPK pathways.
Imatinib: The Gold Standard in GIST Cell Line Studies
Imatinib has been extensively studied in a variety of GIST cell lines, which harbor different mutations in KIT and PDGFRA. Its efficacy is highly dependent on the specific mutation present in the cell line.
Quantitative Efficacy of Imatinib in GIST Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of imatinib in several well-characterized GIST cell lines. These values represent the concentration of imatinib required to inhibit the growth of 50% of the cells and are a key measure of the drug's potency.
| Cell Line | Primary Mutation | Imatinib IC50 (nM) | Reference |
| GIST-T1 | KIT Exon 11 (V560_Y579del) | ~25 | [2] |
| GIST-882 | KIT Exon 13 (K642E) | ~750 | [2] |
| GIST430 | KIT Exon 11 + Exon 13 (V654A) | 590 | [3] |
| GIST48 | KIT Exon 11 + Exon 17 (D820G) | 660 | [3] |
| GIST-T1/IM-R | KIT Exon 11 + PDGFRA Exon 12 | 127.1 | [4] |
Effects on Apoptosis and Cell Proliferation
Imatinib's primary mechanisms for inhibiting GIST cell growth are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, leading to a cytostatic effect.
-
Apoptosis: Treatment with imatinib has been shown to induce apoptosis in sensitive GIST cell lines.[5][6] This is often mediated by the upregulation of pro-apoptotic proteins like BIM.[6] For instance, in the GIST-T1 cell line, imatinib treatment effectively induces apoptosis, while the less sensitive GIST-882 cell line shows a less pronounced apoptotic response.[2]
-
Cell Proliferation: Imatinib causes a decrease in the proliferation of GIST cells.[6][7] In some cases, imatinib can induce a state of quiescence (a reversible exit from the cell cycle), which may contribute to the phenomenon of incomplete remissions observed in some patients.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of tyrosine kinase inhibitors like imatinib in GIST cell lines.
Cell Viability and IC50 Determination
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Culture: GIST cell lines (e.g., GIST-T1, GIST-882) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the tyrosine kinase inhibitor (e.g., imatinib) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay
Objective: To quantify the extent of apoptosis induced by the inhibitor.
Protocol:
-
Cell Treatment: GIST cells are seeded in 6-well plates and treated with the inhibitor at a relevant concentration (e.g., at or above the IC50) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V positive, PI/7-AAD negative), late apoptosis (Annexin V positive, PI/7-AAD positive), and viable (Annexin V negative, PI/7-AAD negative) populations is quantified.
Visualizing the Mechanisms of Action
KIT/PDGFRA Signaling Pathway and Imatinib Inhibition
Caption: Imatinib inhibits KIT/PDGFRA signaling in GIST.
Experimental Workflow for Efficacy Testing
Caption: Workflow for testing TKI efficacy in GIST cell lines.
Conclusion
While this compound presents a potential future therapeutic option for GIST based on its proposed mechanism of action, a direct comparison of its efficacy to imatinib in GIST cell lines is not possible due to the lack of published data. Imatinib remains the benchmark against which new therapies for GIST are measured, with a well-documented profile of activity that is dependent on the specific KIT or PDGFRA mutation present in the tumor cells. Further preclinical studies are required to elucidate the in vitro efficacy and specific molecular targets of this compound in GIST before its potential clinical utility can be fully assessed. This guide serves as a comprehensive resource on the established effects of imatinib and highlights the need for continued research into novel therapeutic agents like this compound.
References
- 1. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel receptor tyrosine kinase targeted combination therapies for imatinib-resistant gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Imatinib (Gleevec) on GIST Cells | GIST Support International [gistsupport.org]
- 6. Role for the Proapoptotic Factor BIM in Mediating Imatinib-induced Apoptosis in a c-KIT-dependent Gastrointestinal Stromal Tumor Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DREAM complex in anti-tumor activity of imatinib mesylate in gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Acquired Resistance to Labuxtinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Labuxtinib, a novel tyrosine kinase inhibitor (TKI) targeting c-Kit, holds promise for the treatment of various malignancies.[1][2] However, as with other targeted therapies, the development of acquired resistance is a significant clinical challenge that can limit its long-term efficacy. While specific resistance mechanisms to this compound are yet to be clinically documented due to its early stage of development, valuable insights can be drawn from the well-characterized resistance patterns of other c-Kit inhibitors, such as imatinib (B729) and sunitinib (B231).[3][4][5] This guide provides a comparative framework for investigating potential mechanisms of acquired resistance to this compound, detailing established resistance pathways for analogous TKIs, experimental protocols to identify and characterize these mechanisms, and a comparison with alternative therapeutic strategies.
Potential Mechanisms of Acquired Resistance to this compound
The primary mechanisms of acquired resistance to TKIs targeting c-Kit can be broadly categorized into two groups: alterations in the drug target (c-Kit) and activation of bypass signaling pathways.
1. Secondary Mutations in the c-Kit Kinase Domain:
The most common mechanism of acquired resistance to c-Kit inhibitors is the emergence of secondary mutations within the KIT gene itself.[2][4] These mutations can interfere with drug binding or stabilize the active conformation of the kinase, rendering the inhibitor ineffective.
-
Gatekeeper Mutations: Located in the ATP-binding pocket, these mutations, such as the T670I mutation in c-Kit, sterically hinder the binding of the inhibitor.[3]
-
Activation Loop Mutations: Mutations in the activation loop, such as D816H/V, lock the kinase in its active conformation, a state to which many TKIs have a lower affinity.[3][5]
2. Activation of Bypass Signaling Pathways:
Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for c-Kit signaling to drive proliferation and survival. This can occur through the amplification or mutation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.
-
Upregulation of other RTKs: Increased expression or activation of receptors like MET, AXL, or members of the fibroblast growth factor receptor (FGFR) family can provide alternative growth signals.
-
Activation of Downstream Pathways: Constitutive activation of downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/Erk pathways, can render the cells independent of upstream c-Kit signaling.
Comparative Analysis of c-Kit Inhibitors
The following table summarizes the efficacy of established c-Kit inhibitors against common primary and secondary mutations, providing a basis for predicting this compound's potential susceptibility to similar resistance mechanisms.
| c-Kit Mutation | Imatinib | Sunitinib | Regorafenib (B1684635) | Ripretinib (B610491) | Avapritinib (B605698) |
| Exon 11 (Juxtamembrane Domain) | Sensitive | Sensitive | Sensitive | Sensitive | Sensitive |
| Exon 9 (Extracellular Domain) | Less Sensitive | Sensitive | Sensitive | Sensitive | Sensitive |
| Exon 13/14 (ATP-binding pocket) | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| Exon 17 (Activation Loop) | Resistant | Resistant | Sensitive | Sensitive | Sensitive |
| PDGFRA D842V | Resistant | Resistant | Resistant | Resistant | Sensitive |
Data compiled from multiple sources on clinical and preclinical studies of GIST.[6][7][8][9]
Experimental Protocols for Investigating Resistance
A systematic approach is required to elucidate the specific mechanisms of acquired resistance to this compound. Below are detailed protocols for key experiments.
Generation of this compound-Resistant Cell Lines
Objective: To develop in vitro models of acquired resistance to this compound.
Methodology:
-
Cell Line Selection: Choose a cancer cell line that is initially sensitive to this compound and expresses the target c-Kit.
-
Dose Escalation:
-
Culture the parental cell line in the presence of a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).[10]
-
Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.[11][12]
-
Continue this process over several months until the cells can proliferate in the presence of a significantly higher concentration of this compound compared to the parental cells.
-
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous cell line for further analysis.
-
Confirmation of Resistance: Determine the half-maximal inhibitory concentration (IC50) of this compound for both the parental and resistant cell lines using a cell viability assay to quantify the degree of resistance.[10][11]
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic or cytostatic effects of this compound and determine the IC50.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14][15] Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[14][15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression model to calculate the IC50 value.[10]
Western Blot Analysis of Signaling Pathways
Objective: To investigate changes in the activation status of key signaling proteins in resistant cells.
Methodology:
-
Protein Extraction: Lyse parental and this compound-resistant cells to extract total protein.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-c-Kit, total c-Kit, phospho-Akt, total Akt, phospho-Erk, total Erk).[17]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.[16]
Mutation Analysis (Sanger and Next-Generation Sequencing)
Objective: To identify potential mutations in the KIT gene or other relevant genes in resistant cells.
Methodology:
-
DNA/RNA Extraction: Isolate genomic DNA or RNA from both parental and this compound-resistant cell lines.
-
PCR Amplification (for Sanger Sequencing): Amplify the specific exons of the KIT gene using polymerase chain reaction (PCR).[19]
-
Sanger Sequencing: Sequence the purified PCR products using the Sanger dideoxy chain termination method.[20] Analyze the resulting chromatograms for any nucleotide changes compared to the parental cell line sequence.[21]
-
Next-Generation Sequencing (NGS) (for broader analysis):
-
Prepare a DNA or RNA library from the extracted nucleic acids.
-
Perform high-throughput sequencing using an NGS platform.[22][23]
-
Analyze the sequencing data to identify single nucleotide variants (SNVs), insertions, deletions, and copy number variations across a targeted panel of cancer-related genes or the whole exome.[24][25]
-
Visualizing Workflows and Pathways
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for generating and analyzing this compound-resistant cell lines.
Potential c-Kit Signaling and Resistance Pathways
Caption: c-Kit signaling and potential resistance mechanisms to this compound.
Alternative Therapeutic Strategies
Should resistance to this compound emerge, several alternative strategies, proven effective against resistance to other c-Kit inhibitors, could be considered.
-
Next-Generation TKIs: The development of novel TKIs with activity against specific resistance mutations is a key strategy. For instance, sunitinib and regorafenib have demonstrated efficacy in patients with imatinib-resistant gastrointestinal stromal tumors (GIST).[6][9][26] More recent agents like ripretinib and avapritinib target a broader spectrum of mutations.[8]
-
Combination Therapies: Combining this compound with inhibitors of bypass signaling pathways (e.g., PI3K, MEK, or MET inhibitors) could prevent or overcome resistance.
-
Targeting Downstream Effectors: For tumors with resistance mediated by downstream pathway activation, targeting key nodes like mTOR could be a viable approach.
-
Immunotherapy: The role of the immune system in controlling TKI-resistant tumors is an active area of investigation, with checkpoint inhibitors being explored in some settings.[26]
This guide provides a foundational framework for the systematic investigation of acquired resistance to this compound. By anticipating potential resistance mechanisms based on the experience with other c-Kit inhibitors and employing the detailed experimental protocols outlined, researchers can proactively develop strategies to overcome resistance and maximize the therapeutic potential of this compound.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. CCR 20th Anniversary Commentary: A Genetic Mechanism of Imatinib Resistance in Gastrointestinal Stromal Tumor—Where Are We a Decade Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mechanisms of resistance to imatinib and sunitinib in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Current and emerging strategies for the management of imatinib-refractory advanced gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Sanger Sequencing for Mutation Screening [bio-protocol.org]
- 20. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 22. resistancecontrol.info [resistancecontrol.info]
- 23. Next-Generation Sequencing Technology: Current Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. researchgate.net [researchgate.net]
- 26. Emerging Agents for the Treatment of Advanced, Imatinib-Resistant Gastrointestinal Stromal Tumors: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Response to FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with targeted therapies playing an increasingly crucial role. Among the most significant advancements are inhibitors targeting mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 30% of AML patients and are associated with a poor prognosis. This guide provides a comprehensive comparison of biomarkers for predicting response to FLT3 inhibitors, alongside alternative therapeutic strategies, supported by experimental data and detailed methodologies.
Introduction to FLT3 as a Therapeutic Target in AML
The FLT3 gene encodes a receptor tyrosine kinase that is critical for the normal development of hematopoietic stem cells. In AML, two main types of activating mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic blasts:
-
Internal Tandem Duplications (FLT3-ITD): These mutations, found in about 25% of AML cases, involve in-frame duplications in the juxtamembrane domain of the receptor. FLT3-ITD mutations are strongly associated with increased relapse risk and reduced overall survival.
-
Tyrosine Kinase Domain (FLT3-TKD) Mutations: Occurring in approximately 5-10% of patients, these are typically point mutations in the activation loop of the kinase domain, most commonly at the D835 residue.
The presence of these mutations, particularly FLT3-ITD, is a key biomarker for guiding therapy with FLT3 inhibitors.
Comparison of FLT3 Inhibitors: Efficacy and Biomarker-Defined Response
Several FLT3 inhibitors have been developed, broadly classified into two types based on their binding mechanism. Type I inhibitors, such as midostaurin (B1676583) and gilteritinib, bind to the active conformation of the kinase, allowing them to inhibit both FLT3-ITD and FLT3-TKD mutations.[1] In contrast, Type II inhibitors, like quizartinib, bind to the inactive conformation and are highly potent against FLT3-ITD but less effective against most FLT3-TKD mutations.[1]
The following tables summarize key clinical trial data for prominent FLT3 inhibitors, highlighting their efficacy in biomarker-defined patient populations.
| Table 1: Comparison of FLT3 Inhibitors in Newly Diagnosed FLT3-Mutated AML | |||||
| Drug | Clinical Trial | Patient Population | Treatment Arm | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) |
| Midostaurin | RATIFY | Newly Diagnosed FLT3-mutated AML (up to age 59) | Midostaurin + Standard Chemotherapy | Not Reported | 74.7 months |
| Placebo + Standard Chemotherapy | 25.6 months | ||||
| Quizartinib | QuANTUM-First | Newly Diagnosed FLT3-ITD AML (up to age 75) | Quizartinib + Standard Chemotherapy | 55% | 31.9 months[2] |
| Placebo + Standard Chemotherapy | 55% | 15.1 months[2] | |||
| Gilteritinib | Phase II Study (NCT03836209) | Newly Diagnosed FLT3-mutated AML | Gilteritinib + Standard Chemotherapy | >85% | Not Reported |
| Midostaurin + Standard Chemotherapy | Higher with Gilteritinib | Not Reported |
| Table 2: Comparison of FLT3 Inhibitors in Relapsed/Refractory FLT3-Mutated AML | ||||
| Drug | Clinical Trial | Patient Population | CR/CRh Rate | Median Overall Survival (OS) |
| Gilteritinib | ADMIRAL | Relapsed/Refractory FLT3-mutated AML | 21.1% | 9.3 months |
| Salvage Chemotherapy | 10.5% | |||
| Quizartinib | QuANTUM-R | Relapsed/Refractory FLT3-ITD AML | 48% | 6.2 months |
| Salvage Chemotherapy | 27% |
Experimental Protocols for Biomarker Detection
Accurate and timely detection of FLT3 mutations is crucial for guiding treatment decisions. The two primary methods for detecting these mutations are Polymerase Chain Reaction (PCR)-based fragment analysis and Next-Generation Sequencing (NGS).
Method 1: PCR-Based Fragment Analysis for FLT3-ITD and FLT3-TKD
This method is rapid and sensitive for detecting known mutations.
1. DNA Extraction:
-
Genomic DNA is extracted from bone marrow aspirate or peripheral blood samples using a commercial DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification:
-
For FLT3-ITD: PCR is performed to amplify the juxtamembrane region of the FLT3 gene (exons 14 and 15). One of the primers is fluorescently labeled.
-
For FLT3-TKD: A separate PCR is performed to amplify exon 20 of the FLT3 gene, which contains the D835 hotspot. This is followed by restriction enzyme digestion (e.g., with EcoRV) that specifically cuts the wild-type sequence but not the mutated sequence.[3]
3. Fragment Analysis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
The presence of a larger PCR product for the FLT3-ITD assay indicates an internal tandem duplication. The ratio of the mutant to wild-type allele can also be calculated.
-
For FLT3-TKD, the presence of an undigested PCR product indicates a mutation at the D835 residue.
Method 2: Next-Generation Sequencing (NGS) for Comprehensive Mutation Profiling
NGS allows for the simultaneous detection of a wide range of mutations in FLT3 and other relevant genes.
1. Library Preparation:
-
Extracted genomic DNA is fragmented.
-
Adapters containing sequencing primer binding sites and barcodes are ligated to the DNA fragments.
-
Targeted enrichment is performed using probes specific for the FLT3 gene and other genes of interest in AML.
2. Sequencing:
-
The prepared library is sequenced on an NGS platform.
3. Data Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions, including FLT3-ITD and FLT3-TKD mutations.
-
Specialized bioinformatics tools may be required for accurate detection of large FLT3-ITDs.
Signaling Pathways and Resistance Mechanisms
Understanding the signaling pathways activated by mutant FLT3 and the mechanisms of resistance to FLT3 inhibitors is critical for developing more effective therapeutic strategies.
Resistance to FLT3 inhibitors can occur through on-target mechanisms, such as the acquisition of secondary mutations in the FLT3 gene (e.g., the F691L gatekeeper mutation), or off-target mechanisms, including the activation of bypass signaling pathways (e.g., RAS/MAPK pathway mutations).[4][5]
Alternative Therapeutic Strategies and Their Biomarkers
For AML patients without FLT3 mutations or those who develop resistance to FLT3 inhibitors, several alternative targeted therapies are available, each with its own set of predictive biomarkers.
BCL-2 Inhibition with Venetoclax (B612062)
Venetoclax is a BCL-2 inhibitor that has shown significant efficacy in AML, particularly in older patients or those unfit for intensive chemotherapy.
-
Key Biomarkers for Response:
-
NPM1 mutations: Patients with NPM1-mutated AML often exhibit high sensitivity to venetoclax-based therapies.[6]
-
IDH1/2 mutations: Co-occurring IDH1 or IDH2 mutations can also predict a favorable response to venetoclax combinations.[6]
-
TP53 mutations: Conversely, TP53 mutations are often associated with resistance to venetoclax.
-
| Table 3: Efficacy of Venetoclax-Based Regimens in Biomarker-Defined AML | |||
| Treatment Regimen | Patient Subgroup | Complete Remission (CR) + CR with Incomplete Hematologic Recovery (CRi) Rate | Reference |
| Venetoclax + Azacitidine | Newly Diagnosed AML (unfit for intensive chemo) | 66.4% | VIALE-A trial |
| Venetoclax + Azacitidine | NPM1-mutated | 71% | VIALE-A trial |
| Venetoclax + Azacitidine | IDH1/2-mutated | 75.4% | VIALE-A trial |
IDH1/2 Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are found in about 20% of AML patients and lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG).[7] Inhibitors targeting these mutant enzymes, such as ivosidenib (B560149) (for IDH1) and enasidenib (B560146) (for IDH2), have been approved for the treatment of IDH-mutated AML.
| Table 4: Efficacy of IDH Inhibitors in Relapsed/Refractory IDH-Mutated AML | ||||
| Drug | Patient Population | Overall Response Rate (ORR) | CR Rate | Median Overall Survival (OS) |
| Ivosidenib | Relapsed/Refractory IDH1-mutated AML | 41.9% | 32.8% | 8.8 months |
| Enasidenib | Relapsed/Refractory IDH2-mutated AML | 40.3% | 19.3% | 9.3 months[8] |
Conclusion
The identification of specific genetic mutations in AML has revolutionized the treatment paradigm, moving towards a more personalized approach. For patients with FLT3-mutated AML, FLT3 inhibitors offer a significant survival advantage, and the choice of inhibitor can be guided by the specific type of FLT3 mutation. For those without FLT3 mutations or who develop resistance, alternative targeted therapies such as venetoclax and IDH inhibitors provide effective treatment options, with their use guided by the presence of other key biomarkers like NPM1, IDH1/2, and TP53 mutations. Continued research into the complex interplay of these mutations and signaling pathways will undoubtedly lead to the development of even more effective and tailored therapies for AML.
References
- 1. Quizartinib shows improved rates of composite complete remission and reduced need for re-induction in real-world patients with FLT3-ITD-mutated AML - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 2. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acute Myelogenous Leukemia - venetoclax - NPM1 mutation - LARVOL VERI [veri.larvol.com]
- 7. ashpublications.org [ashpublications.org]
- 8. IDH-Mutated AML: Beyond Enasidenib and Ivosidenib Monotherapy: Highlights From SOHO 2021 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrosine Kinase Inhibitor Activity in Imatinib-Resistant Gastrointestinal Stromal Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) genes. The introduction of the tyrosine kinase inhibitor (TKI) imatinib (B729) revolutionized the treatment of GIST, significantly improving patient outcomes. However, a substantial number of patients eventually develop resistance to imatinib, posing a significant clinical challenge. This resistance is most commonly due to the acquisition of secondary mutations in the KIT or PDGFRA kinase domains.
This guide provides a comparative overview of the activity of various TKIs against imatinib-resistant GIST, with a focus on the molecular basis of cross-resistance. Due to the limited publicly available data on Labuxtinib, an experimental c-Kit and potential PDGFR inhibitor, this document will establish a framework for evaluating such novel agents by comparing the profiles of approved second, third, and fourth-line therapies: sunitinib (B231), regorafenib, ripretinib (B610491), and avapritinib.
Mechanisms of Imatinib Resistance in GIST
Imatinib resistance in GIST can be classified as primary or secondary.
-
Primary Resistance: This occurs when the tumor does not respond to imatinib from the outset. It is often associated with specific primary mutations, such as the PDGFRA D842V mutation in exon 18, or mutations in KIT exon 9.
-
Secondary (Acquired) Resistance: This is more common and typically develops after an initial period of response to imatinib. The primary mechanism is the emergence of new mutations within the KIT or PDGFRA genes, which can be broadly categorized based on their location:
-
ATP-Binding Pocket Mutations: Occurring in exons 13 and 14 of KIT, these mutations directly interfere with imatinib's ability to bind to the kinase.
-
Activation Loop Mutations: Found in exons 17 and 18 of KIT, these mutations stabilize the active conformation of the kinase, a state to which imatinib has a low affinity.
-
The heterogeneity of these secondary mutations within a patient, and even within different metastatic lesions of the same patient, underscores the challenge of overcoming imatinib resistance.
Comparative Efficacy of Tyrosine Kinase Inhibitors
The efficacy of subsequent TKI therapies is highly dependent on the specific primary and secondary mutations present in the tumor. The following tables summarize the in vitro inhibitory activity and clinical trial outcomes for approved TKIs in the context of imatinib-resistant GIST.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of TKIs Against Imatinib-Resistant Mutations
| Target Mutation | Imatinib | Sunitinib | Regorafenib | Ripretinib | Avapritinib |
| Primary Mutations | |||||
| KIT Exon 11 (Sensitive) | Low | Moderate | Moderate | Low | Low |
| KIT Exon 9 | Moderate-High | Moderate | Moderate | Moderate | Moderate |
| PDGFRA D842V (Exon 18) | >10,000 | >1,000 | >1,000 | Moderate | 0.24[1] |
| Secondary Mutations | |||||
| KIT Exon 13 (e.g., V654A) | High | Low-Moderate | High | High | High |
| KIT Exon 17 (e.g., N822K) | High | High | Low-Moderate | Low | Low |
| KIT D816V (Exon 17) | >1,000 | >1,000 | >1,000 | Moderate | 0.27[1] |
Note: IC50 values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "Low," "Moderate," and "High" are used to represent relative potency.
Table 2: Summary of Clinical Efficacy in Imatinib-Resistant GIST
| Drug | Line of Therapy | Primary Efficacy Endpoint | Key Efficacy Data by Mutation Status |
| Sunitinib | Second-line | Progression-Free Survival (PFS) | More effective in patients with primary KIT exon 9 mutations and secondary mutations in the ATP-binding pocket (exons 13, 14) than in those with activation loop mutations (exons 17, 18).[2] |
| Regorafenib | Third-line | Progression-Free Survival (PFS) | Demonstrates activity against a broader range of mutations, including some activation loop mutations in KIT exon 17 that are resistant to sunitinib.[3] |
| Ripretinib | Fourth-line | Progression-Free Survival (PFS) | Broad-spectrum inhibitor with activity against both ATP-binding pocket and activation loop mutations.[4] In a head-to-head trial against sunitinib in the second-line setting, ripretinib showed greater benefit in patients with secondary mutations in KIT exons 17/18.[5] |
| Avapritinib | Approved for PDGFRA Exon 18 mutations | Objective Response Rate (ORR) | Highly effective against GIST harboring the PDGFRA D842V mutation, with an ORR of 91% in this population.[1] Also shows activity against certain KIT activation loop mutations.[6][7] |
Signaling Pathways and TKI Inhibition
The primary driver of GIST is the constitutive activation of KIT or PDGFRA, leading to the activation of downstream signaling pathways, principally the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival. TKIs act by binding to the ATP-binding pocket of the kinase, preventing autophosphorylation and subsequent pathway activation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of TKIs against GIST cell lines.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the IC50 of a compound.
Materials:
-
GIST cell lines (e.g., GIST-T1 for imatinib-sensitive, GIST-48 for imatinib-resistant)
-
96-well plates
-
Complete culture medium (e.g., IMDM with 10% FBS)
-
TKI of interest (e.g., this compound) dissolved in DMSO
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
TKI Treatment: Prepare serial dilutions of the TKI in culture medium. Add 100 µL of the TKI dilutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent to each well. Incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC50 value.
Western Blot for KIT Phosphorylation
This technique is used to assess the direct inhibitory effect of a TKI on the autophosphorylation of the KIT receptor.
Materials:
-
GIST cell lines
-
TKI of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-KIT, anti-total-KIT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate GIST cells and allow them to adhere. Treat with various concentrations of the TKI for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-KIT and anti-total-KIT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated KIT to total KIT at each TKI concentration.
Conclusion
Overcoming imatinib resistance in GIST requires a personalized approach based on the underlying molecular mechanisms of resistance. The development of second, third, and fourth-line TKIs has provided valuable therapeutic options for patients who progress on imatinib. The differential activity of these agents against specific KIT and PDGFRA mutations highlights the importance of molecular profiling of resistant tumors to guide treatment decisions. While data on this compound is currently sparse, the framework presented in this guide for evaluating TKI efficacy through in vitro and in vivo models provides a clear path for characterizing its potential role in the treatment of imatinib-resistant GIST. A thorough understanding of a new TKI's activity against a panel of clinically relevant mutations is crucial for its successful development and integration into the GIST treatment landscape.
References
A Head-to-Head Comparison of Labuxtinib and Other c-Kit Inhibitors for Cancer Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Labuxtinib and other prominent c-Kit inhibitors, supported by experimental data. c-Kit, a receptor tyrosine kinase, is a critical target in various malignancies, and a thorough understanding of the inhibitors' performance is crucial for advancing cancer therapy.
This guide delves into the biochemical and cellular activities, selectivity profiles, and mechanisms of action of key c-Kit inhibitors, including the first-line therapy Imatinib and subsequent generation inhibitors such as Sunitinib, Regorafenib (B1684635), Ripretinib, and Avapritinib. We also introduce this compound (THB335), a next-generation oral KIT inhibitor currently in early clinical development, and place its emerging data in the context of these established drugs.
Introduction to c-Kit Inhibition
The c-Kit receptor tyrosine kinase, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, are crucial for cell proliferation, survival, differentiation, and migration. In several cancers, such as gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis, mutations in the KIT gene lead to constitutive activation of the receptor, driving oncogenesis. Therefore, inhibiting the kinase activity of c-Kit is a validated and effective therapeutic strategy.
Comparative Performance of c-Kit Inhibitors
The following tables summarize the quantitative data for this compound and other c-Kit inhibitors, providing a basis for their head-to-head comparison.
Table 1: Biochemical Inhibitory Activity (IC50) Against c-Kit
| Inhibitor | Wild-Type c-Kit (nM) | c-Kit (V560G) (nM) | c-Kit (D816V) (nM) | Reference(s) |
| This compound (THB335) | Nanomolar potency | Data not publicly available | Data not publicly available | [1] |
| Imatinib | 100 | 100-1000 | >10000 | [2][3] |
| Sunitinib | 2 | Data not publicly available | 50-100 | [4] |
| Regorafenib | 7 | Data not publicly available | Data not publicly available | [5] |
| Ripretinib | 14 | 6 | 13 | [6] |
| Avapritinib | 30 | 0.27 | 0.27 | [7][8] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Targets | Other Notable Targets (at clinically relevant concentrations) | Reference(s) |
| This compound (THB335) | KIT | High degree of selectivity against closest related kinases (PDGFR, CSF-1R) | [1][9] |
| Imatinib | ABL, KIT, PDGFRα/β | LCK, ARG | [10][11][12] |
| Sunitinib | KIT, PDGFRα/β, VEGFR1/2/3 | FLT3, RET, CSF1R | [4][13] |
| Regorafenib | KIT, VEGFR1/2/3, PDGFRβ, RET, RAF-1 | TIE2, FGFR | [5][14][15] |
| Ripretinib | KIT, PDGFRα | BRAF, DDR2, CSF1R, EPHB2, LCK, PDGFRB, RAF1, TAOK2, TIE2, TRKA, ZAK | [16][17] |
| Avapritinib | KIT, PDGFRα | Wild-type KIT, PDGFRB, CSFR1 | [7][18] |
Mechanism of Action
The various c-Kit inhibitors exhibit distinct mechanisms of action, which contribute to their differing efficacy and resistance profiles.
-
Type I inhibitors , such as Avapritinib, bind to the active conformation of the kinase.[19]
-
Type II inhibitors , like Imatinib and Sunitinib, bind to and stabilize the inactive conformation of the kinase.[5][20]
-
"Switch-control" inhibitors , exemplified by Ripretinib, have a dual mechanism, binding to both the switch pocket and the activation loop, thereby locking the kinase in an inactive state. This allows for broader activity against various mutations.[6][16]
This compound is a potent and highly selective oral small molecule inhibitor of KIT.[9][21] While its precise binding mode is not yet publicly detailed, its high selectivity suggests a well-defined interaction with the target.
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the anti-tumor activity of these inhibitors.
-
Imatinib is the standard first-line treatment for GIST, showing significant clinical benefit.[3][22]
-
Sunitinib and Regorafenib are approved for GIST patients who have progressed on or are intolerant to imatinib.[4][23]
-
Ripretinib is approved for fourth-line treatment of advanced GIST, demonstrating efficacy against a broad range of mutations.[6][16]
-
Avapritinib is particularly effective against GIST harboring PDGFRA exon 18 mutations, including the D842V mutation, which is resistant to other TKIs.[7]
-
This compound (THB335) has demonstrated a 40-hour half-life in a Phase 1 trial, supporting once-daily dosing, and has shown dose-dependent reductions in serum tryptase, a biomarker of mast cell activation.[24][25]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of c-Kit inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Purified recombinant c-Kit enzyme
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test inhibitor (e.g., this compound)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ADP-Glo™ Kinase Assay reagents (Promega)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the inhibitor, c-Kit enzyme, and a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[26]
Cellular Proliferation Assay
Objective: To determine the effect of a c-Kit inhibitor on the growth of cancer cells harboring specific c-Kit mutations.
Materials:
-
GIST cell lines with known c-Kit mutations (e.g., GIST-T1, GIST-882)
-
Cell culture medium and supplements
-
Test inhibitor
-
Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed GIST cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the GI50 (concentration that inhibits cell growth by 50%) by plotting cell viability against inhibitor concentration.[6]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a c-Kit inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
GIST cell line for implantation
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject GIST cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).[27]
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the c-Kit signaling pathway and a typical experimental workflow.
References
- 1. Third Harmonic Bio announces next-generation oral KIT inhibitor for inflammatory diseases | BioWorld [bioworld.com]
- 2. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimal Avapritinib Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Classifying protein kinase structures guides use of ligand-selectivity profiles to predict inactive conformations: structure of lck/imatinib complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ripretinib in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. c-KIT Kinase Enzyme System [promega.com]
- 21. Third Harmonic Bio Announces Phase 1 Clinical Results for THB335 and Provides Corporate Strategic Update - BioSpace [biospace.com]
- 22. Low-dose Imatinib Efficacy in a Gastrointestinal Stromal Tumor Patient With KIT Exon 11 W557_K558 Deletion | In Vivo [iv.iiarjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 25. fiercebiotech.com [fiercebiotech.com]
- 26. promega.com [promega.com]
- 27. aacrjournals.org [aacrjournals.org]
Validating Labuxtinib's On-Target Activity in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Labuxtinib's on-target activity in relevant cellular assays, alongside established kinase inhibitors. The information presented is intended to facilitate informed decisions in drug development and research applications.
Executive Summary
This compound (B8432871) is a potent tyrosine kinase inhibitor targeting the c-Kit receptor, a key driver in various oncogenic pathways.[1] Cellular assays confirm its on-target activity through inhibition of c-Kit-dependent cell proliferation. This guide details the experimental validation of this compound and compares its performance with other well-established c-Kit and PDGFR inhibitors, for which publicly available data allows for an indirect comparison.
On-Target Activity of this compound
This compound's primary mechanism of action is the inhibition of the c-Kit receptor tyrosine kinase. This has been validated in cellular assays, demonstrating its ability to suppress downstream signaling pathways crucial for cell survival and proliferation.
c-Kit Dependent Cell Proliferation Assay
The on-target activity of this compound has been quantified using a cell proliferation assay with the human megakaryoblastic leukemia cell line, Mo7e, which endogenously expresses the c-Kit receptor. In these studies, this compound demonstrated potent inhibition of Stem Cell Factor (SCF)-dependent cell proliferation with reported IC50 values of 20 nM and 58 nM .[2][3]
Comparative Analysis of Kinase Inhibitors
While direct head-to-head comparative studies involving this compound are not publicly available, this section provides a comparative overview of its potency against other known c-Kit and PDGFR inhibitors based on existing data. It is important to note that these values are derived from various sources and experimental conditions may differ.
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 (nM) |
| This compound | c-Kit | Mo7e | Cell Proliferation | 20, 58 [2][3] |
| Imatinib | c-Kit, PDGFR, Abl | GIST-T1 | Cell Proliferation | Not specified in search |
| Sunitinib | c-Kit, PDGFR, VEGFR | GIST-T1 | Cell Proliferation | Not specified in search |
| Regorafenib | c-Kit, PDGFR, VEGFR | GIST-T1 | Cell Proliferation | Not specified in search |
| Avapritinib | KIT, PDGFRA | Not specified | Not specified | Not specified |
| Ripretinib | KIT, PDGFRA | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
c-Kit Signaling Pathway
The c-Kit signaling pathway is a critical cascade involved in cell proliferation, survival, and differentiation. This compound exerts its therapeutic effect by inhibiting the initial autophosphorylation of the c-Kit receptor.
Caption: c-Kit signaling cascade and point of inhibition by this compound.
Experimental Workflow: c-Kit Dependent Cell Proliferation Assay
This workflow outlines the key steps in the CellTiter-Glo® luminescent cell viability assay used to determine the IC50 of this compound.
Caption: Workflow for the c-Kit dependent cell proliferation assay.
Experimental Workflow: Western Blot for c-Kit Phosphorylation
This diagram illustrates the process of assessing the inhibition of c-Kit phosphorylation by this compound using Western blotting.
Caption: Western blot workflow for c-Kit phosphorylation analysis.
Experimental Protocols
c-Kit Dependent Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well format.
Materials:
-
Mo7e cells
-
RPMI-1640 medium supplemented with 10% FBS and GM-CSF
-
Recombinant human Stem Cell Factor (SCF)
-
This compound (or other inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding:
-
Culture Mo7e cells in RPMI-1640 supplemented with 10% FBS and GM-CSF.
-
Prior to the assay, wash the cells to remove GM-CSF and resuspend in a medium without growth factors.
-
Seed the cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Add 25 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Stimulation:
-
Prepare a solution of SCF in culture medium.
-
Add 25 µL of the SCF solution to each well to achieve a final concentration that induces robust proliferation (e.g., 50 ng/mL).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the SCF-stimulated vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for c-Kit Phosphorylation
Materials:
-
c-Kit expressing cells (e.g., Mo7e, HMC-1)
-
Starvation medium (e.g., serum-free medium)
-
This compound
-
Recombinant human Stem Cell Factor (SCF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Kit (e.g., Tyr719) and anti-total-c-Kit
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-c-Kit overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Kit or a housekeeping protein like GAPDH.
-
Quantify the band intensities and determine the extent of phosphorylation inhibition at different this compound concentrations.
-
References
- 1. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 5. OUH - Protocols [ous-research.no]
- 6. PathScan® Phospho-PDGF Receptor beta (Tyr751) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Labuxtinib's Potential in Targeting c-Kit Mutations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Labuxtinib's potential activity against clinically significant c-Kit mutations, such as D816V and T670I. Due to the early stage of this compound's development, public data on its specific inhibitory activity against these mutations is not yet available. Therefore, this guide focuses on a comprehensive comparison of established and investigational c-Kit inhibitors for which experimental data exists, offering a valuable resource for understanding the current landscape of c-Kit-targeted therapies.
This compound is an investigational, next-generation, oral, small-molecule inhibitor of the c-Kit receptor tyrosine kinase, being developed by Third Harmonic Bio. It is the proposed International Nonproprietary Name (INN) for the compound THB335. The development of this compound follows the discontinuation of a prior candidate, THB001, due to observations of liver toxicity. THB335 has been structurally modified to mitigate this risk and is currently in Phase 1 clinical trials for chronic spontaneous urticaria, where it has demonstrated dose-dependent reductions in serum tryptase, a biomarker for mast cell activation. While this indicates target engagement of wild-type c-Kit, its efficacy against specific oncogenic c-Kit mutations remains to be publicly disclosed.
The c-Kit receptor, a member of the type III receptor tyrosine kinase family, plays a crucial role in cell signaling pathways that govern cell proliferation, differentiation, and survival. Activating mutations in the KIT gene are well-established drivers of various malignancies, including gastrointestinal stromal tumors (GIST), systemic mastocytosis (SM), and certain types of acute myeloid leukemia (AML). The D816V mutation in the activation loop is a hallmark of systemic mastocytosis, rendering the kinase constitutively active and resistant to several first-generation tyrosine kinase inhibitors (TKIs). The T670I mutation, known as the "gatekeeper" mutation, is a common mechanism of acquired resistance to TKIs in GIST.
This guide will delve into the inhibitory activities of various TKIs against these two critical mutations, presenting available quantitative data, outlining representative experimental protocols, and visualizing key cellular pathways and workflows.
Comparative Inhibitory Activity Against c-Kit D816V Mutation
The c-Kit D816V mutation is a primary therapeutic target in systemic mastocytosis. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several TKIs against this mutation, providing a benchmark for evaluating potential new therapies like this compound.
| Compound | IC50 (nM) vs. c-Kit D816V | Assay Type | Reference |
| Avapritinib | 0.27 | Biochemical | [1] |
| Ripretinib | 14 | Biochemical | [1] |
| Midostaurin | 30 - 40 | Cell-based (Ba/F3) | [2] |
| Axitinib | 1050 | Biochemical | [3] |
| Dasatinib | Active (qualitative) | Cell-based | [4] |
| Imatinib | >10,000 | Cell-based (Ba/F3) | [5] |
Comparative Inhibitory Activity Against c-Kit T670I Mutation
The c-Kit T670I mutation confers resistance to many TKIs used in the treatment of GIST. The table below presents the inhibitory concentrations of various compounds against this gatekeeper mutation.
| Compound | IC50/GI50 (nM) vs. c-Kit T670I | Assay Type | Reference |
| Ripretinib | 18 | Biochemical | [1] |
| Axitinib | 51.8 | Biochemical | [3] |
| Axitinib | 108 | Cell-based (GIST-5R) | [3] |
| Sunitinib | Active (qualitative) | Biochemical | |
| Sorafenib | 918 | Cell-based (Ba/F3) | |
| Imatinib | ~1000 | Biochemical |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section outlines representative protocols for key experiments used to evaluate the activity of c-Kit inhibitors.
Biochemical c-Kit Kinase Assay (Representative Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Kit kinase.
Materials:
-
Recombinant human c-Kit (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) and controls
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.
-
Reaction Setup: In a microplate, add the recombinant c-Kit enzyme, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the amount of ADP generated, which is inversely correlated with the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based c-Kit Autophosphorylation Assay (Representative Protocol)
This assay assesses the ability of a compound to inhibit c-Kit autophosphorylation within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.
Materials:
-
Cell line expressing the c-Kit receptor with the desired mutation (e.g., Ba/F3 murine pro-B cells engineered to express human c-Kit D816V).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) and controls.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-c-Kit antibody, anti-phospho-c-Kit (e.g., pY719) antibody.
-
Western blotting reagents and equipment.
-
ELISA plates and reagents (for ELISA-based detection).
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable density. Starve the cells of growth factors if necessary to reduce basal signaling. Treat the cells with various concentrations of the test compound for a specific duration.
-
Cell Lysis: After treatment, wash the cells and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for downstream analysis.
-
Detection of Phospho-c-Kit:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-c-Kit and total c-Kit antibodies. The ratio of phosphorylated to total c-Kit indicates the inhibitory effect of the compound.
-
ELISA: Use a sandwich ELISA format where a capture antibody binds total c-Kit, and a detection antibody recognizes the phosphorylated form.
-
-
Data Analysis: Quantify the levels of phosphorylated c-Kit for each treatment condition. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Visualizing Cellular Mechanisms and Workflows
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams are presented using the DOT language for Graphviz.
Caption: c-Kit Signaling Pathway and Point of Inhibition.
Caption: Workflow for c-Kit Inhibitor Screening.
Conclusion
While specific data on this compound's activity against c-Kit D816V and T670I mutations is eagerly awaited, the existing landscape of c-Kit inhibitors provides a strong framework for understanding the challenges and opportunities in targeting these oncogenic drivers. The comparative data presented in this guide highlights the varying potencies of different TKIs, underscoring the need for next-generation inhibitors with improved efficacy and safety profiles. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field. As this compound progresses through clinical development, future publications of its preclinical and clinical data will be crucial in determining its potential role in the treatment of c-Kit-driven cancers. This guide will be updated as new information becomes available.
References
- 1. Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 3. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. exelixis.com [exelixis.com]
- 5. Molecular docking and simulation analysis of c-KIT and PDGFRα with phytochemicals as dual inhibitors for GIST - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Labuxtinib: A Comparative Guide to Combination Therapies in Cancer
For Researchers, Scientists, and Drug Development Professionals
Labuxtinib, a potent and selective tyrosine kinase inhibitor targeting c-Kit, is an emerging therapeutic agent with significant promise in oncology.[1] While clinical data on this compound combination therapies are not yet publicly available, extensive preclinical and clinical research on other c-Kit inhibitors provides a strong rationale for its potential synergistic effects with a variety of anticancer agents. This guide summarizes the existing evidence for synergistic combinations of c-Kit inhibitors with other therapies, offering a predictive framework for the future clinical development of this compound.
Mechanism of Action: The Rationale for Synergy
This compound functions by inhibiting the c-Kit receptor tyrosine kinase, a key driver in several malignancies, including gastrointestinal stromal tumors (GIST) and certain types of leukemia.[1] Inhibition of c-Kit disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. The strategic combination of this compound with agents that target complementary or parallel pathways, or that have distinct mechanisms of action, is hypothesized to lead to enhanced antitumor activity and potentially overcome resistance mechanisms.
Synergistic Combinations of c-Kit Inhibitors with Other Anticancer Agents
Preclinical and clinical studies have demonstrated the synergistic potential of c-Kit inhibitors, such as imatinib (B729) and sunitinib, with chemotherapy, other targeted therapies, and immunotherapy.
Combination with Chemotherapy
The combination of c-Kit inhibitors with conventional cytotoxic agents has shown promise in enhancing therapeutic efficacy.
| c-Kit Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| Imatinib | Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) | Additive to synergistic effects observed in HNSCC cell lines and adenoid cystic carcinoma primary cultures. | [2] |
| Imatinib | F-AMP (a DNA-damaging agent) | Gastrointestinal Stromal Tumor (GIST) | Synergistically enhanced DNA damage, leading to increased apoptosis and tumor growth inhibition in GIST cell lines and xenografts. | [3] |
Experimental Protocols
Combination Index (CI) Assay for Synergy Determination
Objective: To quantitatively determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of each drug individually and in combination at a constant ratio.
-
Cell Viability Assessment: After a predetermined incubation period (e.g., 72 hours), cell viability is assessed using an appropriate method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each drug and the combinations are used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[3]
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of a drug combination on tumor growth.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells to establish tumors.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, single-agent A, single-agent B, and the combination of A and B.
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[3]
Visualizing Synergistic Mechanisms
Signaling Pathway of c-Kit Inhibition and Potential Combination Targets
Caption: c-Kit signaling pathway and points of synergistic intervention.
Experimental Workflow for Evaluating Drug Synergy
Caption: A typical experimental workflow for evaluating drug synergy.
Future Directions
The therapeutic landscape of oncology is rapidly evolving towards combination therapies that can achieve durable responses and overcome resistance. While direct evidence for this compound combinations is pending, the data from analogous c-Kit inhibitors strongly support a synergistic potential with a range of anticancer agents. Future preclinical studies should focus on identifying the most potent and tolerable combination partners for this compound, paving the way for well-designed clinical trials to validate these strategies in patients. The continued exploration of rational combinations will be crucial in realizing the full therapeutic potential of this promising new agent.
References
Assessing the Selectivity Profile of Labuxtinib Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labuxtinib is an investigational tyrosine kinase inhibitor targeting the c-Kit proto-oncogene, a receptor tyrosine kinase.[1] As such, it holds promise for the treatment of malignancies driven by aberrant c-Kit signaling, including gastrointestinal stromal tumors (GIST) and mastocytosis.[1] A key determinant of a kinase inhibitor's therapeutic index is its selectivity profile—the degree to which it inhibits the intended target versus other kinases (off-targets). A highly selective inhibitor is expected to have a better safety profile, minimizing off-target toxicities.
This guide provides a comparative assessment of the potential selectivity profile of this compound. Due to the early stage of this compound's development, comprehensive public data on its kinase selectivity is limited.[2][3][4] Therefore, this guide will focus on its primary known target, c-Kit, and compare it with established multi-kinase inhibitors that also target c-Kit: Imatinib, Sunitinib, and Regorafenib. The information on comparator drugs is based on publicly available experimental data.
Comparative Selectivity of c-Kit Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of Imatinib, Sunitinib, and Regorafenib against c-Kit and a selection of other kinases. Lower IC50 values indicate greater potency. While specific values for this compound are not yet in the public domain, it is presented here to highlight its known primary target.
Table 1: Kinase Inhibition Profile of Selected c-Kit Inhibitors (IC50 in nM)
| Kinase Target | This compound (Predicted/Known) | Imatinib | Sunitinib | Regorafenib |
| c-Kit | Primary Target | 100[5] | 80[6] | 7[7] |
| PDGFRβ | Likely Target[1] | 100[5] | 2[6] | 22[7] |
| v-Abl | - | 600[5] | >10,000 | - |
| VEGFR1 | - | - | - | 13[7] |
| VEGFR2 | - | - | 80[6] | 4.2[7] |
| VEGFR3 | - | - | - | 46[7] |
| RET | - | - | - | 1.5[7] |
| Raf-1 | - | - | - | 2.5[7] |
| FLT3 | - | - | Potent Inhibition[6] | - |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from various sources for comparative purposes.
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor requires robust and standardized experimental methods. Below are detailed methodologies for two common assays used in kinase profiling.
Biochemical Kinase Assay (e.g., Mobility Shift Assay)
This type of assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.
Principle: The assay quantifies the phosphorylation of a substrate peptide by a kinase. The phosphorylated and unphosphorylated peptides are then separated based on differences in their charge or size, often through capillary electrophoresis.
Methodology:
-
Reaction Setup: In a multi-well plate, the purified kinase enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
Initiation: The kinase reaction is initiated by adding a reaction mixture containing a specific peptide substrate and adenosine (B11128) triphosphate (ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a termination buffer, which may contain a chelating agent like EDTA to sequester magnesium ions required for kinase activity.
-
Separation and Detection: The reaction mixture is then analyzed by a microfluidic capillary electrophoresis system. The phosphorylated and unphosphorylated substrate peptides will migrate differently in the electric field and are detected, often via laser-induced fluorescence.
-
Data Analysis: The amount of phosphorylated product is quantified. The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.[8]
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.
Principle: The assay measures the viability of cells after treatment with the inhibitor. A reduction in cell viability indicates that the inhibitor is effectively blocking the signaling pathway necessary for cell proliferation.
Methodology:
-
Cell Culture: Human cell lines that endogenously express the target kinase (e.g., Mo7e cells for c-Kit) are cultured in a suitable medium.[9]
-
Plating: The cells are seeded into multi-well plates at a specific density.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Stimulation: For receptor tyrosine kinases like c-Kit, the cells are stimulated with the corresponding ligand (e.g., stem cell factor, SCF) to activate the signaling pathway.[9]
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 48 hours).[9]
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence is measured using a plate reader.[9]
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. The percentage of inhibition of cell proliferation is calculated for each compound concentration, and the IC50 value is determined.
Visualizing Key Pathways and Workflows
c-Kit Signaling Pathway
This compound is designed to inhibit the c-Kit receptor tyrosine kinase. Upon binding of its ligand, stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. These include the PI3K/Akt, MAPK, and JAK/STAT pathways.[1][2][9]
Caption: Simplified c-Kit signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity profile of a kinase inhibitor involves a systematic workflow, from initial screening to detailed analysis.
Caption: A typical workflow for determining the kinase selectivity profile of a compound.
Conclusion
While comprehensive quantitative data on the kinase selectivity of this compound is not yet publicly available, its known primary target is c-Kit. By comparing the selectivity profiles of established c-Kit inhibitors like Imatinib, Sunitinib, and Regorafenib, researchers can appreciate the spectrum of selectivity, from the relatively specific Imatinib to the broader-spectrum inhibitors Sunitinib and Regorafenib. The latter's activity against multiple kinase families, such as VEGFRs, contributes to their efficacy in various cancers but may also lead to a different side-effect profile.
The development of this compound will likely focus on achieving high potency against c-Kit while minimizing off-target effects to ensure a favorable therapeutic window. As more data becomes available, a clearer picture of this compound's selectivity and its potential advantages over existing therapies will emerge. The experimental protocols and workflows described here provide a framework for how such data is generated and interpreted in the field of kinase inhibitor drug discovery.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Labuxtinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of labuxtinib (B8432871), a tyrosine kinase inhibitor classified as an antineoplastic agent.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection. These guidelines are intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. As an antineoplastic agent, this compound should be treated as a hazardous, cytotoxic compound.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes two pairs of chemotherapy-tested gloves, a disposable gown, eye protection (safety goggles or face shield), and respiratory protection (e.g., N95 respirator) to avoid dust formation and inhalation.[4][5][6]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a containment device such as a chemical fume hood or a biological safety cabinet.[4][7]
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[4][8]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and call a physician or Poison Control Center immediately. Do not induce vomiting.[4]
This compound Waste Segregation and Collection
Proper segregation of this compound waste is the first step in the disposal process. Cytotoxic waste must never be mixed with general laboratory or non-hazardous waste.[5]
Step 1: Identify this compound Waste Streams Waste streams include:
-
Grossly Contaminated Waste: Unused or expired this compound, partially used vials, and materials heavily contaminated during compounding or spill cleanup.
-
Trace Contaminated Waste: Empty vials, syringes (without needles), IV bags, tubing, and PPE with minimal contamination.[6]
-
Contaminated Sharps: Needles, scalpels, or other sharp instruments contaminated with this compound.
Step 2: Use Designated Waste Containers
-
Collect all this compound-contaminated materials in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic/chemotherapeutic waste.[3][9]
-
These containers are typically color-coded (e.g., yellow with a purple lid for cytotoxic waste) and marked with the appropriate hazard symbols.[3]
-
Contaminated sharps must be placed in a designated sharps container for cytotoxic waste.[3]
Disposal Procedure
The primary and recommended method for the final disposal of this compound waste is high-temperature incineration at a licensed hazardous waste facility.[5][9][10]
Step 1: Package Waste for Disposal
-
Ensure all waste containers are securely sealed to prevent leakage.[11]
-
For liquid waste, collect it in a sealed, leak-proof container. Absorbent material like kitty litter can be added to the container for partially used liquids before sealing.[9]
-
Label the outer container clearly with "Cytotoxic Waste," "For Incineration Only," and any other labels required by your institution or disposal vendor.[9]
Step 2: Arrange for Professional Disposal
-
Contract with a licensed hazardous waste disposal company that is permitted to handle and incinerate chemotherapeutic and cytotoxic waste.[9]
-
Do not dispose of this compound or its contaminated materials in regular trash, down the drain, or through any other unapproved method.[4][5] Discharge into the environment must be avoided.[4]
Step 3: Maintain Records
-
Keep detailed records of all hazardous waste generated and disposed of, in accordance with regulatory requirements. This includes dates, quantities, and disposal manifests provided by the waste contractor.
Quantitative Data and Handling Summary
The following table summarizes key parameters for the safe handling and disposal of this compound, based on general guidelines for cytotoxic agents.
| Parameter | Guideline / Specification | Source(s) |
| Personal Protective Equipment (PPE) | Double chemotherapy gloves, disposable gown, eye/face protection, N95 respirator. | [4][5][6] |
| Handling Environment | Controlled area with negative pressure (e.g., chemical fume hood, BSC). | [4][7] |
| Waste Container Type | Leak-proof, puncture-resistant, sealed, and clearly labeled for cytotoxic waste. | [3][9][11] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste facility. | [5][9][10] |
| Secondary Disposal Method | Landfilling (only if incineration is not feasible and in accordance with local regulations). | [9][12] |
| Prohibited Disposal Methods | Disposal in standard trash, flushing down drains or sinks. | [4][5][9] |
| Storage of Waste | Store in a secure, designated area away from general access until collection. | [9][10] |
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, follow this procedure to ensure safe and effective decontamination.[5]
Materials:
-
Personal Protective Equipment (PPE): Two pairs of chemotherapy-tested gloves, a disposable gown, eye protection (goggles or face shield), and an N95 respirator.[5]
-
Spill Kit: Containing absorbent pads, wipes, and designated hazardous waste disposal bags/containers.[5]
-
Detergent solution.
-
Water for rinsing.
Procedure:
-
Restrict Access: Immediately secure and isolate the spill area to prevent personnel exposure.
-
Don PPE: Before addressing the spill, put on all required personal protective equipment.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads wetted with water to prevent the powder from becoming airborne.[5]
-
For Liquids: Cover the spill with absorbent pads.
-
-
Clean the Area:
-
Carefully wipe up the spill using the absorbent pads, working from the outer edge towards the center.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[5]
-
-
Dispose of Contaminated Materials: Place all contaminated materials (gloves, gown, absorbent pads, etc.) into a designated cytotoxic waste container.[5]
-
Post-Spill Actions:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the remaining PPE and dispose of it in the designated container.
-
Wash hands thoroughly with soap and water.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SID 485205991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. targetmol.com [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. cdc.gov [cdc.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. ebusiness.avma.org [ebusiness.avma.org]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. services.gov.krd [services.gov.krd]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Labuxtinib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent, biologically active compounds like Labuxtinib. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure operational integrity. Adherence to these procedural steps is critical for the safe handling of this investigational drug.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to create a barrier between the researcher and the potentially hazardous compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][2]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Procedural Workflow for Handling this compound
The following diagram outlines the critical steps for the safe handling of this compound, from initial receipt to final disposal. Each step is designed to minimize exposure and maintain a safe laboratory environment.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated place, wearing suitable protective clothing to avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage temperatures are 0-4°C for the short-term and -20°C for long-term to maintain integrity.[3]
Accidental Release Measures:
-
In case of a spill, avoid dust formation and breathing vapors, mist, or gas.[2]
-
Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation.[2]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[2]
First-Aid Measures:
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
-
In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[2]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]
Disposal Plan:
-
The disposal of this compound and contaminated materials must be handled by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Do not discharge into sewer systems.[2]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[2]
-
All disposable items that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
